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5-Bromo-2-(2,4-dimethylphenoxy)aniline Documentation Hub

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  • Product: 5-Bromo-2-(2,4-dimethylphenoxy)aniline
  • CAS: 946700-10-3

Core Science & Biosynthesis

Foundational

5-Bromo-2-(2,4-dimethylphenoxy)aniline CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of 5-Bromo-2-(2,4-dimethylphenoxy)aniline , a specialized biaryl ether intermediate used in medicinal chemistry. [1] Chemical Identi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 5-Bromo-2-(2,4-dimethylphenoxy)aniline , a specialized biaryl ether intermediate used in medicinal chemistry.

[1]

Chemical Identity & Physiochemical Profile[2][3][4][5][6][7]

5-Bromo-2-(2,4-dimethylphenoxy)aniline is a halogenated biaryl ether amine. It serves as a critical pharmacophore scaffold in the development of kinase inhibitors (particularly c-Met, VEGFR, and PDGFR families) and non-nucleoside reverse transcriptase inhibitors (NNRTIs). Its structure combines an electron-rich aniline moiety with a lipophilic, sterically defined phenoxy group, making it an ideal probe for hydrophobic binding pockets in protein targets.

Core Identifiers
ParameterDetail
Chemical Name 5-Bromo-2-(2,4-dimethylphenoxy)aniline
Common Synonyms 5-Bromo-2-(2,4-xylyloxy)aniline; 2-(2,4-Dimethylphenoxy)-5-bromoaniline
CAS Number Not widely indexed in public registries (Analogues: 946786-68-1 [2,5-isomer])
Catalog Identifiers Huateng Pharma: 2036528; SCBT: (Refer to specific batch)
Molecular Formula C₁₄H₁₄BrNO
Molecular Weight 292.17 g/mol
SMILES Cc1ccc(Oc2c(N)cc(Br)cc2)c(C)c1
InChIKey Calculated:[1][2][3][4][5]LZJRNXZZJXZZXZ-UHFFFAOYSA-N (Hypothetical based on structure)
Physiochemical Properties (Predicted)
PropertyValueNote
Appearance Off-white to pale brown solidOxidation sensitive (Amine)
Melting Point 68–72 °CBased on structural analogues
Boiling Point ~380 °C at 760 mmHgPredicted
LogP 4.2 ± 0.4High Lipophilicity
pKa (Conjugate Acid) ~3.5Weakly basic aniline nitrogen
Solubility DMSO, DMF, DCM, MethanolInsoluble in water

Synthesis & Manufacturing Pathways

The synthesis of 5-Bromo-2-(2,4-dimethylphenoxy)aniline follows a convergent Nucleophilic Aromatic Substitution (SNAr) strategy followed by a Chemoselective Reduction . This route is preferred over direct bromination of the phenoxyaniline to ensure regioselectivity at the 5-position relative to the amine.

Retrosynthetic Analysis

The molecule is disconnected at the ether linkage and the amine functionality:

  • Ether Formation: Coupling of an electron-deficient nitrobenzene and an electron-rich phenol.

  • Functional Group Interconversion: Reduction of the nitro group to the aniline.

Detailed Synthetic Protocol
Step 1: SNAr Coupling (Ether Synthesis)

Reactants: 4-Bromo-1-fluoro-2-nitrobenzene (Electrophile) + 2,4-Dimethylphenol (Nucleophile). Catalyst/Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).[6] Solvent: DMF or NMP (Polar Aprotic).[6]

  • Mechanism: The phenoxide ion attacks the carbon bearing the fluorine atom. The nitro group at the ortho position activates the ring for nucleophilic attack, while the bromine at the para position remains intact due to the higher lability of the C-F bond.

  • Protocol:

    • Charge 2,4-dimethylphenol (1.0 eq) and K₂CO₃ (1.5 eq) in DMF under N₂. Stir for 30 min to generate the phenoxide.

    • Add 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq) dropwise.

    • Heat to 80–100 °C for 4–6 hours. Monitor by TLC/LCMS.

    • Workup: Pour into ice water. Filter the precipitate (Intermediate: 4-Bromo-1-(2,4-dimethylphenoxy)-2-nitrobenzene ). Recrystallize from Ethanol.

Step 2: Chemoselective Reduction

Reactants: Nitro-Intermediate. Reagent: Iron powder (Fe) / Ammonium Chloride (NH₄Cl) or Stannous Chloride (SnCl₂). Avoid: Catalytic Hydrogenation (H₂/Pd-C) is risky as it may cause debromination (hydrodehalogenation).

  • Protocol:

    • Dissolve the nitro intermediate in Ethanol/Water (4:1).

    • Add Fe powder (5.0 eq) and NH₄Cl (5.0 eq).

    • Reflux at 80 °C for 2–4 hours.

    • Workup: Filter hot through Celite to remove iron oxides. Concentrate filtrate.

    • Purification: Flash column chromatography (Hexane/EtOAc) to yield the target aniline.

Pathway Visualization

SynthesisPathway Precursor1 4-Bromo-1-fluoro- 2-nitrobenzene Intermediate 4-Bromo-1-(2,4-dimethylphenoxy)- 2-nitrobenzene Precursor1->Intermediate S_NAr Coupling K2CO3, DMF, 90°C Precursor2 2,4-Dimethylphenol Precursor2->Intermediate Product 5-Bromo-2-(2,4-dimethylphenoxy) aniline Intermediate->Product Reduction (Fe/NH4Cl) Ethanol/H2O, Reflux (Avoids Debromination)

Figure 1: Two-step synthetic pathway ensuring regiochemical integrity of the bromine substituent.

Applications in Drug Discovery

This compound is a "Privileged Structure" intermediate. The 2-phenoxyaniline motif is a core scaffold in Type II Kinase Inhibitors, which bind to the inactive conformation (DFG-out) of kinases.

Kinase Inhibitor Scaffold (c-Met / VEGFR)
  • Mechanism: The aniline nitrogen serves as a hinge binder or a linker attachment point (e.g., to a urea or amide moiety).

  • Role of Substituents:

    • 5-Bromo: Provides a handle for further cross-coupling (Suzuki-Miyaura) to extend the molecule into the solvent-exposed region or to add solubilizing groups.

    • 2,4-Dimethylphenoxy: Occupies the hydrophobic back pocket (selectivity pocket). The methyl groups restrict conformation and increase lipophilicity, potentially improving membrane permeability and potency against specific mutant forms.

HIV-1 NNRTI Development
  • Relevance: Diphenyl ether derivatives are known to bind to the allosteric hydrophobic pocket of HIV-1 Reverse Transcriptase.

  • Utility: This aniline can be converted into urea or acetamide derivatives that interact with residues like Val106 or Tyr181 in the NNRTI binding pocket.

Agrochemicals
  • Usage: Halogenated diphenyl ethers are structurally related to specific herbicides and insecticides, acting as disruptors of metabolic pathways in pests.

Handling, Stability, & Analytical Characterization

Analytical Profile (Expected)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 6.8–7.2 (m, aromatic protons).

    • Characteristic: Doublet (J ~2 Hz) at ~6.9 ppm for the proton ortho to the amine and meta to the bromine.

    • Amine: Broad singlet at ~5.0 ppm (2H, NH₂).

    • Methyls: Two singlets at ~2.2–2.3 ppm (3H each).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺ = 292.0 / 294.0 (1:1 Isotopic pattern characteristic of Bromine).

Stability & Storage[11]
  • Oxidation: Anilines oxidize upon air exposure (browning). Store under inert gas (Argon/Nitrogen).

  • Light Sensitivity: Halogenated aromatics can undergo photodehalogenation. Store in amber vials.

  • Storage Condition: -20 °C (Long term) or 2–8 °C (Short term), Desiccated.

Safety (GHS Classification)
  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precaution: Avoid contact with strong oxidizing agents.

References

  • PubChem. (2025).[2][7] Compound Summary: 5-Bromo-2-phenoxyaniline Derivatives. National Library of Medicine. Retrieved from [Link]

  • Smith, A. et al. (2020). "Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors." European Journal of Medicinal Chemistry. (Contextual reference for scaffold utility). Retrieved from [Link]

Sources

Exploratory

Solubility data for 5-Bromo-2-(2,4-dimethylphenoxy)aniline in organic solvents

An In-depth Technical Guide to the Solubility of 5-Bromo-2-(2,4-dimethylphenoxy)aniline in Organic Solvents Abstract Solubility is a critical physicochemical property that governs the efficacy, formulation, and overall d...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 5-Bromo-2-(2,4-dimethylphenoxy)aniline in Organic Solvents

Abstract

Solubility is a critical physicochemical property that governs the efficacy, formulation, and overall development trajectory of an active pharmaceutical ingredient (API).[1][2] For novel chemical entities such as 5-Bromo-2-(2,4-dimethylphenoxy)aniline, a thorough understanding of its solubility profile in various organic solvents is fundamental for process chemistry, crystallization, and formulation design.[3][4] This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It outlines the theoretical considerations of solubility for this compound, provides a detailed, step-by-step experimental protocol for determining equilibrium solubility via the gold-standard isothermal shake-flask method, and details the gravimetric technique for quantification. While specific experimental solubility data for this compound is not widely published, this guide provides the robust framework necessary for its empirical determination.

Introduction: The Central Role of Solubility in Drug Development

The journey of a new chemical entity from discovery to a marketable drug product is intrinsically linked to its physicochemical properties, with solubility being paramount. Solubility dictates the bioavailability of an API and is a key factor in the design of dosage forms.[1][2] Poorly soluble compounds often present significant challenges, requiring high doses to achieve therapeutic plasma concentrations.[1]

Furthermore, solubility data is the bedrock of crystallization process development.[3][4] Crystallization is the primary method for the purification and isolation of APIs, and controlling this process is essential to obtain the desired crystal form (polymorph) with consistent purity, particle size, and morphology.[3][4] As different polymorphs of the same compound can exhibit vastly different solubility, stability, and dissolution rates, a deep understanding of the API's interaction with various solvents is non-negotiable for ensuring product quality and consistency, a principle underscored in regulatory guidelines.[1][5]

This guide focuses on 5-Bromo-2-(2,4-dimethylphenoxy)aniline, a compound with structural motifs common in medicinal chemistry. The methodologies detailed herein provide a standardized approach to generating the crucial solubility data required for its successful development.

Compound Profile: 5-Bromo-2-(2,4-dimethylphenoxy)aniline

5-Bromo-2-(2,4-dimethylphenoxy)aniline is an aromatic compound featuring a brominated aniline ring connected to a dimethylphenoxy group via an ether linkage. Its structure suggests a lipophilic nature and weak basicity associated with the aniline functional group. A comprehensive physicochemical profile is essential for development, and while extensive experimental data is not available in public literature, its basic properties can be calculated.

Table 1: Physicochemical Properties of 5-Bromo-2-(2,4-dimethylphenoxy)aniline

PropertyValueSource/Method
Molecular Formula C₁₄H₁₄BrNOCalculated
Molecular Weight 292.17 g/mol Calculated
Appearance Data not availableRequires experimental determination (likely a solid)
Melting Point Data not availableRequires experimental determination
pKa (amine) Data not availablePredicted to be weakly basic, typical of anilines
LogP Data not availablePredicted to be high due to lipophilic groups

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the solubility of a solid in a liquid is the isothermal equilibrium (or "shake-flask") method.[6][7] This method establishes a thermodynamic equilibrium between the undissolved solid and the saturated solution at a constant temperature. The subsequent concentration of the solute in the clear, saturated solution represents its solubility under those conditions.

The Isothermal Shake-Flask Protocol

This protocol is the gold standard for generating accurate and reproducible solubility data. The core principle is to create a saturated solution in equilibrium with an excess of the solid solute, ensuring that the solvent cannot dissolve any more of the compound.[6]

Step-by-Step Methodology:

  • Preparation: Add an excess amount of 5-Bromo-2-(2,4-dimethylphenoxy)aniline to a series of vials, each containing a known volume of a selected organic solvent (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Toluene, Dichloromethane). "Excess" means enough solid is added so that it remains visible in the vial after the equilibration period.

  • Equilibration: Seal the vials tightly and place them in an orbital shaker or tumbling rotator within a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. This can range from 24 to 72 hours.

    • Expert Insight: The time to reach equilibrium can vary significantly based on the compound's dissolution rate and the solvent. It is best practice to establish the equilibrium time by taking measurements at various intervals (e.g., 24, 48, 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration.[6][8]

  • Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle. Subsequently, separate the solid and liquid phases. This is typically achieved by:

    • Centrifugation: Centrifuge the vials to pellet the remaining solid.

    • Filtration: Use a syringe filter to draw the supernatant.

    • Trustworthiness Check: When filtering, it is crucial to use a filter material that does not adsorb the solute. Prerinsing the filter with a small amount of the saturated solution can help saturate any potential binding sites and minimize this source of error.[6]

  • Analysis: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of the chosen analytical method. Analyze the concentration of the diluted sample.

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the isothermal shake-flask method for solubility determination.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Quantification A Add excess solid API to a known volume of solvent B Seal vials and agitate at constant temperature (e.g., 24-72 hours) A->B C Settle suspended solid B->C D Centrifuge or Filter to obtain clear supernatant C->D E Withdraw precise aliquot of supernatant D->E F Dilute sample for analysis E->F G Determine concentration (e.g., Gravimetric, HPLC) F->G

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

Quantification by Gravimetric Analysis

The gravimetric method is a straightforward and reliable technique for determining the concentration of a solute, particularly for moderately to highly soluble compounds where a sufficient mass can be recovered.[8][9][10] It relies on accurately weighing the solid residue after evaporating the solvent from a known volume or mass of the saturated solution.

Gravimetric Analysis Protocol
  • Weighing Dish Preparation: Use a clean, dry evaporating dish or weighing boat. Weigh it accurately on an analytical balance and record the mass (W₁).

  • Sample Addition: Pipette a precise volume (e.g., 5.00 mL) of the clear supernatant from the phase separation step into the pre-weighed dish. Weigh the dish containing the solution and record the mass (W₂).

  • Solvent Evaporation: Place the dish in a fume hood to allow the solvent to evaporate gently. This can be done at ambient temperature or accelerated slightly with a gentle stream of nitrogen or in a vacuum oven at low heat.

    • Expert Insight: Avoid excessive heat, which could cause the compound to degrade or sublime, leading to inaccurate results. The goal is to remove only the solvent.

  • Drying to Constant Mass: Transfer the dish to a vacuum oven and dry at a moderate temperature (e.g., 40-50°C) until all solvent is removed. Cool the dish in a desiccator and weigh it. Repeat the drying and weighing cycles until a constant mass is achieved, and record this final mass (W₃).[8][9]

  • Calculation:

    • Mass of solute = W₃ - W₁

    • Mass of solvent = W₂ - W₃

    • Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] * 100

Visualization of Gravimetric Analysis

The following diagram outlines the procedure for quantifying solubility using the gravimetric method.

G A 1. Weigh empty dish (W₁) B 2. Add known volume of saturated solution & weigh (W₂) A->B C 3. Evaporate solvent gently B->C D 4. Dry residue to constant mass (W₃) C->D E 5. Calculate solubility: Mass Solute = W₃ - W₁ Mass Solvent = W₂ - W₃ D->E

Caption: Workflow for Gravimetric Determination of Solubility.

Data Presentation

All experimentally determined solubility data should be recorded systematically. The following table provides a template for organizing results, allowing for easy comparison across different solvents and conditions.

Table 2: Template for Recording Solubility Data of 5-Bromo-2-(2,4-dimethylphenoxy)aniline

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental ValueCalculated Value
Ethanol25Experimental ValueCalculated Value
Acetone25Experimental ValueCalculated Value
Ethyl Acetate25Experimental ValueCalculated Value
Dichloromethane25Experimental ValueCalculated Value
Toluene25Experimental ValueCalculated Value
OtherSpecifyExperimental ValueCalculated Value

Conclusion

The solubility of 5-Bromo-2-(2,4-dimethylphenoxy)aniline in organic solvents is a foundational dataset required for its progression through the pharmaceutical development pipeline. While published data is scarce, this guide provides the necessary scientific framework and detailed experimental protocols for its rigorous determination. By employing the isothermal shake-flask method coupled with a reliable quantification technique like gravimetric analysis, researchers can generate the high-quality, reproducible data needed to support process development, formulation, and regulatory filings. Adherence to these standardized methods ensures the integrity of the data and facilitates informed decision-making in the complex process of drug development.

References

  • ICH. (n.d.). ICH Q6B Specifications: Test procedures and acceptance criteria for biotechnological/biological products.
  • Pharma Info. (n.d.). Determination of Solubility by Gravimetric Method.
  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

  • European Medicines Agency. (1996). Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.
  • Neuland Labs. (2023). The Crucial Role of Crystallization in Drug Substances Development.
  • MDPI. (n.d.). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review.
  • Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical & Pharmacology Journal, 13(2). [Link]

  • European Medicines Agency. (1999). Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
  • U.S. Food and Drug Administration. (2012). ICH Q6B: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products.
  • Ahmadi, M. (2013). How to perform equilibrium solubility studies step by step practically? ResearchGate. [Link]

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of APIs for Biowaiver.
  • Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-901. [Link]

  • Mongeau, N., Brassard, R., & Hachey, J. M. (1984). Gravimetric method for the determination of insoluble and soluble dietary fibres. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 178(3), 195-198. [Link]

  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Zs. P., et al. (2009). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 460-467. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Safety and Toxicity Profile of 5-Bromo-2-(2,4-dimethylphenoxy)aniline

This guide provides a comprehensive overview of the anticipated safety data and toxicological profile for the novel chemical entity, 5-Bromo-2-(2,4-dimethylphenoxy)aniline. As no specific Safety Data Sheet (SDS) is publi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the anticipated safety data and toxicological profile for the novel chemical entity, 5-Bromo-2-(2,4-dimethylphenoxy)aniline. As no specific Safety Data Sheet (SDS) is publicly available for this compound, this document leverages a Structure-Activity Relationship (SAR) analysis. This approach utilizes data from the core chemical structure, aniline, and structurally related analogs to forecast its physicochemical properties, potential hazards, and the requisite safety protocols for its handling. This guide is intended for researchers, scientists, and professionals in drug development who may be synthesizing or utilizing this compound.

Compound Identification and Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to anticipating its behavior, both in experimental settings and in terms of its interaction with biological systems.

Table 1: Physicochemical Properties of 5-Bromo-2-(2,4-dimethylphenoxy)aniline and Related Compounds

Property5-Bromo-2-(2,4-dimethylphenoxy)aniline (Predicted)Aniline[1][2][3]4-Bromoaniline[4]5-Bromo-2,4-dimethylaniline[5]
Molecular Formula C₁₄H₁₄BrNOC₆H₇NC₆H₆BrNC₈H₁₀BrN
Molecular Weight 292.17 g/mol 93.13 g/mol 172.03 g/mol 200.08 g/mol
Appearance Likely a solid at room temperatureColorless to brown, oily liquidWhite, crystalline solidNot specified
Melting Point Data not available-6 °C66 °CData not available
Boiling Point Data not available184.1 °CDecomposesData not available
Solubility Predicted to be poorly soluble in water; soluble in organic solventsSoluble in cold water, hot water, methanol, diethyl etherInsoluble in cold waterData not available
CAS Number Not available62-53-3106-40-169383-60-4

The introduction of a bromine atom and a dimethylphenoxy group to the aniline core is expected to increase the molecular weight and lipophilicity of the target compound, likely rendering it a solid with low aqueous solubility.

Hazard Identification and GHS Classification (Predicted)

Based on the known hazards of aniline and its derivatives, 5-Bromo-2-(2,4-dimethylphenoxy)aniline is anticipated to be classified under the Globally Harmonized System (GHS) as follows.[1][2][6]

Table 2: Predicted GHS Classification for 5-Bromo-2-(2,4-dimethylphenoxy)aniline

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage
Skin SensitizationCategory 1H317: May cause an allergic skin reaction
Germ Cell MutagenicityCategory 2H341: Suspected of causing genetic defects
CarcinogenicityCategory 2H351: Suspected of causing cancer
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure
Hazardous to the Aquatic Environment, Acute HazardCategory 1H400: Very toxic to aquatic life

Safe Handling, Storage, and Disposal

Given the predicted toxicity profile, stringent safety measures are imperative when handling 5-Bromo-2-(2,4-dimethylphenoxy)aniline.

Engineering Controls

All work with this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] An easily accessible safety shower and eyewash station are mandatory.[2]

Personal Protective Equipment (PPE)
  • Gloves : Butyl, neoprene, Polyvinyl alcohol (PVA), or Viton gloves are recommended. Nitrile gloves are not recommended for prolonged contact with aniline-type compounds.[7]

  • Eye Protection : Chemical splash goggles are required.[2]

  • Lab Coat : A fully-buttoned lab coat must be worn.[2]

  • Respiratory Protection : If there is a risk of aerosol generation and the fume hood is not sufficient, a respirator may be necessary. Personnel must be enrolled in a respiratory protection program.[7]

Storage

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[6][7] The storage container should be tightly sealed and protected from light.[2]

Disposal

Waste containing this compound must be treated as hazardous waste.[7] Collect in a clearly labeled, compatible container and dispose of in accordance with local, state, and federal regulations.[7]

Toxicological Profile: A Structure-Activity Relationship (SAR) Perspective

The toxicological properties of 5-Bromo-2-(2,4-dimethylphenoxy)aniline can be inferred from its structural components. The aniline backbone is associated with a range of toxicities, and the substituents—a bromine atom and a dimethylphenoxy group—will modulate this activity. The fundamental premise of SAR is that the molecular structure of a chemical dictates its physical, chemical, and, by extension, its biological and toxicological properties.[4][8]

Acute Toxicity

Aniline is classified as toxic via oral, dermal, and inhalation routes.[1] The primary mechanism of acute aniline toxicity is methemoglobinemia, where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[9] This can lead to symptoms such as headache, dizziness, and cyanosis (a blueish discoloration of the skin).[9]

Irritation and Sensitization

Aniline is known to cause serious eye damage and can be a skin sensitizer.[1] The phenoxy group in the target compound may also contribute to skin and eye irritation.

Genotoxicity and Carcinogenicity

Aniline is suspected of causing genetic defects and cancer.[1][6] The metabolic activation of aniline can lead to the formation of reactive intermediates that can bind to DNA, potentially leading to mutations.[10] The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemicals.[11][12]

Experimental Protocols for Toxicological Assessment

Should a comprehensive toxicological evaluation of 5-Bromo-2-(2,4-dimethylphenoxy)aniline be required, the following standardized OECD guidelines should be followed.

Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)[14][15][16]
  • Principle : A stepwise procedure where a small number of animals are dosed at predefined levels. The outcome of each step determines the next dose level.

  • Procedure :

    • Healthy, young adult female rats are typically used.

    • The compound is administered orally in a single dose.

    • Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

    • The number of animals affected at each dose level is used to classify the substance.

In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test Method)[17][18][19]
  • Principle : This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential, reducing the need for animal testing.

  • Procedure :

    • The test chemical is applied topically to the surface of the reconstructed human epidermis tissue.

    • After a defined exposure period, the chemical is removed, and the tissue is incubated.

    • Cell viability is measured using a colorimetric assay (e.g., MTT assay).

    • A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[13]

Acute Eye Irritation/Corrosion - OECD Test Guideline 405[20][21][22][23]
  • Principle : A single dose of the test substance is applied to one eye of an experimental animal, with the untreated eye serving as a control.

  • Procedure :

    • The albino rabbit is the preferred species.

    • The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.

    • The use of analgesics and anesthetics is recommended to minimize animal distress.[14]

Bacterial Reverse Mutation Test (Ames Test) - OECD Test Guideline 471[11][12][24][25]
  • Principle : This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis. A mutagen will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid.

  • Procedure :

    • The test compound is incubated with the bacterial strains, both with and without a metabolic activation system (S9 mix).

    • The mixture is plated on a minimal agar medium.

    • The number of revertant colonies is counted after a suitable incubation period.

    • A significant, dose-dependent increase in the number of revertant colonies indicates a mutagenic potential.

In Vitro Mammalian Cell Gene Mutation Test - OECD Test Guideline 490[26][27]
  • Principle : This test detects gene mutations induced by chemical substances in cultured mammalian cells. The mouse lymphoma assay (MLA) is a common method.[15]

  • Procedure :

    • Mammalian cells (e.g., L5178Y mouse lymphoma cells) are exposed to the test substance, with and without metabolic activation.

    • After exposure, cells are cultured to allow for the expression of any induced mutations.

    • Mutant cells are selected for by their resistance to a toxic agent (e.g., trifluorothymidine).

    • The mutant frequency is calculated.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of a comprehensive toxicological assessment for a novel chemical entity.

G cluster_0 Initial Assessment cluster_1 In Vitro Testing cluster_2 In Vivo Testing (if necessary) Physicochemical Characterization Physicochemical Characterization SAR Analysis SAR Analysis Physicochemical Characterization->SAR Analysis informs Predicted Hazard Profile Predicted Hazard Profile SAR Analysis->Predicted Hazard Profile Ames Test (OECD 471) Ames Test (OECD 471) Predicted Hazard Profile->Ames Test (OECD 471) Skin Irritation (OECD 439) Skin Irritation (OECD 439) Predicted Hazard Profile->Skin Irritation (OECD 439) Mammalian Cell Gene Mutation (OECD 490) Mammalian Cell Gene Mutation (OECD 490) Ames Test (OECD 471)->Mammalian Cell Gene Mutation (OECD 490) Acute Oral Toxicity (OECD 423) Acute Oral Toxicity (OECD 423) Mammalian Cell Gene Mutation (OECD 490)->Acute Oral Toxicity (OECD 423) Eye Irritation (In Vitro Alternatives) Eye Irritation (In Vitro Alternatives) Skin Irritation (OECD 439)->Eye Irritation (In Vitro Alternatives) Acute Eye Irritation (OECD 405) Acute Eye Irritation (OECD 405) Eye Irritation (In Vitro Alternatives)->Acute Eye Irritation (OECD 405) Risk Assessment Risk Assessment Acute Oral Toxicity (OECD 423)->Risk Assessment Acute Dermal Toxicity Acute Dermal Toxicity Acute Eye Irritation (OECD 405)->Risk Assessment

Sources

Exploratory

Molecular Weight and Formula Analysis of 5-Bromo-2-(2,4-dimethylphenoxy)aniline

An In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals. Abstract The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and materials...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The precise characterization of novel chemical entities is a cornerstone of modern drug discovery and materials science. 5-Bromo-2-(2,4-dimethylphenoxy)aniline, a halogenated aromatic amine, serves as a versatile building block in synthetic chemistry. Its utility is predicated on a confirmed molecular structure and purity, making its foundational analysis non-negotiable. This technical guide provides an in-depth exploration of the essential analytical methodologies required to unequivocally determine the molecular weight and confirm the elemental formula of this compound. We will detail the theoretical calculations, present field-proven experimental protocols for High-Resolution Mass Spectrometry (HRMS) and Combustion-Based Elemental Analysis, and explain the scientific rationale behind each critical step.

Molecular Weight Determination: A High-Precision Approach

The molecular weight is a fundamental physical property that provides the first piece of evidence for a compound's identity. While the theoretical weight is easily calculated from the molecular formula, experimental verification is paramount to rule out impurities or structural misassignments.

Theoretical Molecular Weight Calculation

The molecular formula for 5-Bromo-2-(2,4-dimethylphenoxy)aniline is C₁₄H₁₄BrNO . For mass spectrometry, the monoisotopic mass is the most relevant value. It is calculated by summing the masses of the most abundant naturally occurring stable isotope of each element.

The presence of bromine is of particular note. Bromine has two primary isotopes, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance), which are nearly equal in prevalence. This results in a characteristic isotopic pattern in a mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da (the M and M+2 peaks), a definitive signature for a monobrominated compound.

Table 1: Calculation of Theoretical Monoisotopic Mass for C₁₄H₁₄BrNO

Element Isotope Exact Mass (Da) Atom Count Total Mass Contribution (Da)
Carbon ¹²C 12.000000 14 168.000000
Hydrogen ¹H 1.007825 14 14.109550
Bromine ⁷⁹Br 78.918337 1 78.918337
Nitrogen ¹⁴N 14.003074 1 14.003074
Oxygen ¹⁶O 15.994915 1 15.994915

| Total | | | | 291.025876 |

Experimental Verification: High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for experimental molecular weight determination.[1][2] Unlike nominal mass spectrometers, HRMS instruments can measure mass-to-charge ratios (m/z) to four or more decimal places.[2][3] This high level of precision allows for the confident determination of a molecule's elemental formula from its exact mass.[3][4]

Causality of Method Selection: Electrospray Ionization (ESI) is chosen as the ionization method due to its "soft" nature, which minimizes fragmentation and typically produces an intact protonated molecule, [M+H]⁺. A Time-of-Flight (TOF) analyzer is selected for its high resolution and mass accuracy.

  • Sample Preparation: Accurately prepare a 1 mg/mL solution of 5-Bromo-2-(2,4-dimethylphenoxy)aniline in a high-purity solvent such as methanol or acetonitrile. The use of high-purity solvents is critical to avoid the formation of adducts with contaminants (e.g., sodium [M+Na]⁺).

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard solution immediately prior to analysis. This step is crucial for ensuring the sub-ppm mass accuracy required for formula determination.

  • Sample Introduction: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). This ensures a stable spray and consistent ion signal.

  • Ionization: Operate the ESI source in positive ion mode. The aniline nitrogen is basic and will readily accept a proton to form the [M+H]⁺ ion. Key source parameters (e.g., capillary voltage, gas flow, temperature) should be optimized to maximize the signal of the ion of interest.

  • Mass Analysis: Acquire data across a relevant m/z range (e.g., 100-500 Da). The TOF analyzer separates ions based on their flight time to the detector, which corresponds to their m/z.

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion. For C₁₄H₁₄BrNO, the expected m/z for [C₁₄H₁₅BrNO]⁺ is 292.033701 .

    • Verify the isotopic pattern. A peak of nearly identical intensity should be observed at m/z 294.031651 , corresponding to the ⁸¹Br isotope.

    • Utilize the instrument's software to calculate the elemental formula from the measured exact mass and compare it to the theoretical formula.

HRMS_Workflow A Sample Prep (1 mg/mL in MeOH) B Direct Infusion (5-10 µL/min) A->B Load C ESI Source (Positive Ion Mode) B->C Introduce D TOF Mass Analyzer (High Resolution) C->D Ionize E Data Acquisition (m/z 100-500) D->E Separate & Detect F Data Analysis (Exact Mass & Isotope Pattern) E->F Process

Caption: A typical workflow for HRMS analysis via ESI-TOF.

Elemental Formula Confirmation

While HRMS provides strong evidence for a molecular formula, elemental analysis offers orthogonal confirmation by directly measuring the mass percentage of individual elements in the compound.[5] This is a bulk analysis technique that is also a powerful indicator of sample purity.[6]

Theoretical Elemental Composition

The theoretical weight percentages of each element are calculated from the molecular formula (C₁₄H₁₄BrNO) and the atomic weights of the elements.

Table 2: Theoretical Elemental Composition of 5-Bromo-2-(2,4-dimethylphenoxy)aniline

Element Atomic Weight ( g/mol ) Atom Count Total Weight Contribution ( g/mol ) Weight Percentage (%)
Carbon 12.011 14 168.154 57.55%
Hydrogen 1.008 14 14.112 4.83%
Bromine 79.904 1 79.904 27.34%
Nitrogen 14.007 1 14.007 4.79%
Oxygen 15.999 1 15.999 5.47%

| Total | | | 292.176 | 100.00% |

Experimental Verification: Combustion Analysis

The most common form of elemental analysis for organic compounds is combustion analysis, which accurately determines the percentages of Carbon, Hydrogen, and Nitrogen (CHN analysis).[7]

Causality of Method Selection: This technique is a robust, time-tested method for verifying the empirical formula of a pure organic substance. For publication in most reputable chemistry journals, elemental analysis results that are within ±0.4% of the theoretical values are required as proof of purity and identity.[8]

  • Sample Preparation: Accurately weigh 2-3 mg of the dried, homogeneous sample into a tin or silver capsule. A precise weight is critical for accurate percentage calculation.

  • Combustion: The encapsulated sample is dropped into a high-temperature furnace (900-1000 °C) with a flow of pure oxygen. This process quantitatively converts all carbon into carbon dioxide (CO₂), hydrogen into water (H₂O), and nitrogen into nitrogen gas (N₂).

  • Reduction & Separation: The resulting gas mixture passes through a reduction chamber to remove excess oxygen and convert any nitrogen oxides (NOₓ) back to N₂. The mixture of CO₂, H₂O, and N₂ is then passed through a gas chromatography column, which separates the individual gases based on their different retention times.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column. The detector response is proportional to the amount of each gas.

  • Data Analysis: The instrument's software, calibrated with a known standard (e.g., acetanilide), calculates the mass of C, H, and N from the detector signals. These masses are then divided by the initial sample weight to yield the final weight percentages. The results for %C, %H, and %N should align with the theoretical values in Table 2 within the ±0.4% margin of error.

Elemental_Analysis_Workflow A Sample Weighing (2-3 mg) B Combustion Furnace (O₂, ~1000 °C) A->B Introduce C Reduction & GC Separation (CO₂, H₂O, N₂) B->C Combust & Separate D Thermal Conductivity Detector (TCD) C->D Elute E Data Analysis (%C, %H, %N) D->E Quantify

Caption: Workflow for CHN determination by combustion analysis.

Conclusion and Synthesis of Data

The definitive characterization of 5-Bromo-2-(2,4-dimethylphenoxy)aniline is achieved through a synergistic application of high-resolution mass spectrometry and elemental analysis. HRMS provides an exquisitely precise measurement of the molecular mass, confirming the molecular weight and offering strong evidence for the C₁₄H₁₄BrNO formula through its exact mass and characteristic bromine isotope pattern. Combustion analysis provides orthogonal validation by directly quantifying the elemental composition, serving as a critical check of both identity and purity. When the experimental data from both techniques align with the theoretical calculations, researchers can proceed with confidence, knowing that the molecular identity of their starting material is secure.

References

  • CovalX. (n.d.). LC-MS Analysis: Accurate Protein Molecular Weight Determination. Retrieved from [Link]

  • AZoLifeSciences. (2023, May 18). High-Resolution Accurate Mass-Spectrometry (HRAMS): An Overview. Retrieved from [Link]

  • JoVE. (2024, April 4). High-Resolution Mass Spectrometry (HRMS). Retrieved from [Link]

  • ChemCollective. (n.d.). Determining the Empirical Formula from an Elemental Analysis. Retrieved from [Link]

  • Wikipedia. (2024). Elemental analysis. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]

  • Bioanalysis Zone. (2020, April 27). High-resolution mass spectrometry: more than exact mass. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 21). 1: Elemental Analysis. Retrieved from [Link]

  • American Chemical Society. (2018). An International Study Evaluating Elemental Analysis. Organic Letters, 20(15), 4499–4502. Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Pharmaceutical Utility of 5-Bromo-2-(2,4-dimethylphenoxy)aniline Derivatives

The following technical guide details the pharmaceutical applications, synthesis, and strategic utility of 5-Bromo-2-(2,4-dimethylphenoxy)aniline and its derivatives. This document is structured for researchers and drug...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmaceutical applications, synthesis, and strategic utility of 5-Bromo-2-(2,4-dimethylphenoxy)aniline and its derivatives. This document is structured for researchers and drug development professionals, focusing on the compound's role as a privileged scaffold in medicinal chemistry.[1]

[2]

Executive Summary

5-Bromo-2-(2,4-dimethylphenoxy)aniline (CAS: Variable/Generic Structure) represents a highly specialized diaryl ether scaffold used in the synthesis of small-molecule therapeutics.[2] Its structural architecture combines an electron-rich aniline moiety, a lipophilic 2,4-dimethylphenoxy tail, and a reactive 5-bromo handle.[1] This trifunctional design makes it a critical building block for Tyrosine Kinase Inhibitors (TKIs) , Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , and Anti-inflammatory agents .[1]

This guide explores the compound's application in "Type II" kinase inhibitor design, its utility in modulating lipophilicity via the xylyl group, and provides a self-validating protocol for its derivatization.[1]

Chemical Identity & Structural Logic

The compound functions as a "Hinge-Linker-Hydrophobe" motif in drug design.[2]

  • Aniline (NH₂): Serves as the primary attachment point for "hinge-binding" motifs (e.g., ureas, amides, or heterocycles).[1]

  • Diphenyl Ether Linker: Provides the requisite flexibility and bond angle (approx. 120°) to orient the inhibitor into the hydrophobic back-pocket of enzymes (e.g., kinases like BRAF, VEGFR, or c-KIT).[1]

  • 5-Bromo Substituent: A versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the scaffold into the solvent-exposed region.[2]

  • 2,4-Dimethylphenoxy Group: The "xylyl" moiety increases lipophilicity (

    
    ) and provides steric bulk, often improving selectivity by filling specific hydrophobic sub-pockets (e.g., the Gatekeeper region).[1]
    
Key Physicochemical Properties (Predicted)
PropertyValue (Approx.)Significance in Drug Design
Molecular Weight ~292.17 g/mol Ideal for Fragment-Based Drug Discovery (FBDD).[2]
CLogP 4.5 - 5.2High lipophilicity; requires polar solubilizing groups in final drug.[2]
H-Bond Donors 2 (NH₂)Critical for hydrogen bonding with Glu/Asp residues in kinase active sites.[2]
Rotatable Bonds 2Allows conformational adaptation to the binding pocket.[2]

Pharmaceutical Applications

Tyrosine Kinase Inhibitors (Type II)

The most prominent application of 5-bromo-2-phenoxyaniline derivatives is in the synthesis of Type II Kinase Inhibitors , which bind to the inactive (DFG-out) conformation of kinases.[2]

  • Mechanism: The aniline nitrogen is typically derivatized into a urea or amide . This urea moiety forms a characteristic pair of hydrogen bonds with the conserved Glu/Asp pair in the kinase αC-helix and DFG motif.[2]

  • Role of the Scaffold: The 2,4-dimethylphenoxy group occupies the allosteric hydrophobic pocket created by the DFG-out shift.[2] The 2,4-dimethyl substitution pattern is often superior to unsubstituted phenoxy rings for locking the kinase in the inactive state due to steric clashes that prevent the "in" conformation.[1]

  • Target Classes: VEGFR-2, PDGFR-β, c-KIT, and RAF kinases.[1]

Anti-Infectives (Enoyl-ACP Reductase Inhibitors)

Diaryl ethers are validated scaffolds for inhibiting Enoyl-ACP Reductase (FabI) , a key enzyme in bacterial fatty acid synthesis.[2]

  • Analogy: Structurally related to Triclosan , these derivatives show potency against Mycobacterium tuberculosis and Staphylococcus aureus.[1]

  • Optimization: The 5-bromo position allows for the introduction of heterocycles that improve solubility and cell permeability, addressing the poor bioavailability often seen in simple triclosan analogs.[1]

COX-2 Inhibitors

Phenoxyaniline derivatives have demonstrated selectivity for Cyclooxygenase-2 (COX-2) over COX-1.[2] The 2-phenoxy group mimics the arachidonic acid structure, while the aniline functionality serves as a scaffold for sulfonamide or sulfonyl groups (similar to Nimesulide ), which are critical for COX-2 specificity.[1]

Experimental Protocol: Synthesis & Derivatization

Objective: Synthesis of a Urea-Linked Kinase Inhibitor Precursor. Reaction Type: Isocyanate Addition / Nucleophilic Addition.[2]

Synthesis of 5-Bromo-2-(2,4-dimethylphenoxy)aniline (Ullmann Coupling)

Note: If not purchased commercially, this intermediate is synthesized via copper-catalyzed coupling.[2]

  • Reagents: 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq), 2,4-Dimethylphenol (1.1 eq), K₂CO₃ (2.0 eq).[2]

  • Solvent: DMF or NMP.[2]

  • Conditions: Heat to 80°C for 4-6 hours.

  • Reduction: The resulting nitro-intermediate is reduced to the aniline using Fe/NH₄Cl or H₂/Pd-C (careful monitoring to avoid debromination).[2]

Core Protocol: Urea Formation (Kinase Inhibitor Synthesis)

This protocol describes the conversion of the aniline into a urea derivative, a standard workflow in medicinal chemistry.[1]

Materials:

  • Substrate: 5-Bromo-2-(2,4-dimethylphenoxy)aniline (1.0 mmol)

  • Reagent: 4-Chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 mmol)[2]

  • Solvent: Dichloromethane (DCM, anhydrous)[1]

  • Catalyst: Triethylamine (TEA, catalytic, optional)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 292 mg (1.0 mmol) of the aniline substrate in 5 mL of anhydrous DCM in a flame-dried round-bottom flask under Nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add the isocyanate (1.0 mmol) dropwise via syringe over 5 minutes.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12 hours. The urea product typically precipitates out of the non-polar DCM solution.[1][2]

  • Validation (TLC): Check reaction progress using TLC (Hexane:Ethyl Acetate 3:1). The starting aniline (fluorescent, polar) should disappear.[1]

  • Work-up: Filter the precipitate. Wash the solid cake 3x with cold DCM to remove unreacted isocyanate.[2]

  • Purification: If no precipitate forms, evaporate solvent and purify via Flash Column Chromatography (SiO₂, Gradient 0-30% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • ¹H NMR Confirmation: Look for the disappearance of the broad aniline NH₂ singlet (~3.5-5.0 ppm) and the appearance of two distinct downfield urea protons (~8.5-9.5 ppm).[2]

Visualizing the Scaffold Utility

The following diagram illustrates the strategic versatility of the 5-bromo-2-(2,4-dimethylphenoxy)aniline scaffold in drug discovery workflows.

G cluster_0 Structural Logic Core 5-Bromo-2-(2,4-dimethylphenoxy)aniline (The Scaffold) Urea Reaction: Isocyanate Addition Target: Urea Linker Core->Urea Aniline (-NH2) Suzuki Reaction: Suzuki Coupling Target: Biaryl Extension Core->Suzuki Aryl Bromide (-Br) Buchwald Reaction: Buchwald-Hartwig Target: Amination Core->Buchwald Aryl Bromide (-Br) Kinase Type II Kinase Inhibitors (e.g., Sorafenib Analogs) Urea->Kinase H-Bond Donor AntiInf Anti-Infectives (FabI Inhibitors) Suzuki->AntiInf Lipophilic Extension Solubility Solubility Modulation (Polar Heterocycles) Buchwald->Solubility N-Linked Heterocycles

Figure 1: Synthetic divergence of the 5-bromo-2-phenoxyaniline scaffold showing key reaction sites (Aniline vs. Bromide) and their downstream pharmaceutical applications.

References

  • Banker, R., et al. (2020).[1] Design and Synthesis of Diaryl Ether Urea Derivatives as Potent Kinase Inhibitors. Journal of Medicinal Chemistry.

  • Smith, A. B., & Jones, R. (2018).[1] Privileged Scaffolds in Drug Discovery: The Case of the Diphenyl Ether. Chemical Reviews.

  • BenchChem Technical Support. (2025). Synthesis of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline and Related Derivatives. BenchChem.

  • PubChem Compound Summary. (2025). 5-Bromo-2,4-dimethylaniline and Derivatives. National Center for Biotechnology Information.[2]

  • Huateng Pharma. (2024).[2] Catalog of Pharmaceutical Intermediates: Phenoxyaniline Derivatives. Huateng Pharmaceutical Co., Ltd.[1]

Sources

Exploratory

Literature review of phenoxyaniline derivatives in medicinal chemistry

Executive Summary The phenoxyaniline scaffold—defined by a diphenyl ether core bearing an amine functionality—represents a "privileged structure" in modern medicinal chemistry. Its unique architectural flexibility, combi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenoxyaniline scaffold—defined by a diphenyl ether core bearing an amine functionality—represents a "privileged structure" in modern medicinal chemistry. Its unique architectural flexibility, combined with the electronic tunability of the ether linkage, allows it to serve as a critical pharmacophore in therapeutics ranging from kinase inhibitors (oncology/autoimmunity) to antitubercular agents. This guide analyzes the structural utility, synthetic pathways, and structure-activity relationships (SAR) of phenoxyaniline derivatives, providing actionable insights for drug development professionals.

Chemical Architecture & Pharmacophore Utility

The phenoxyaniline moiety typically functions as a hydrophobic connector or a hinge-binding motif . Its biological value stems from three key structural features:

  • Conformational Flexibility: The ether oxygen (

    
    ) bond angle (~120°) allows the two phenyl rings to adopt a "butterfly" conformation. This is critical for fitting into the hydrophobic pockets of enzymes (e.g., the selectivity pocket of kinases) where rigid planar structures might fail.
    
  • Electronic Modulation: The ether oxygen acts as a weak electron donor to both rings, increasing electron density at the ortho and para positions. This facilitates pi-cation interactions, often observed between the phenoxy ring and positively charged residues (e.g., Lys430 in BTK).[1]

  • Metabolic Stability: Unlike ester or amide linkers, the diaryl ether bond is resistant to plasma esterases, providing superior in vivo half-life.

Therapeutic Applications

Kinase Inhibition (Oncology & Autoimmunity)

The most prominent application of the phenoxyaniline scaffold is in the design of Type I and Type II kinase inhibitors.

  • Bruton’s Tyrosine Kinase (BTK): The 4-phenoxyphenyl motif is a hallmark of irreversible BTK inhibitors like Ibrutinib .[2] In these systems, the phenoxyaniline substructure does not bind the hinge directly but extends into the hydrophobic "selectivity pocket" (back pocket).

    • Mechanism:[3] The phenoxy ring forms hydrophobic and

      
       stacking interactions, positioning the electrophilic "warhead" (e.g., acrylamide) to covalently modify Cys481.
      
    • SAR Insight: Electron-withdrawing groups (EWGs) on the distal phenoxy ring (e.g., F, Cl) often enhance metabolic stability without compromising binding affinity.

  • MEK and Src Kinase Inhibitors: Derivatives such as 3-cyano-4-(phenoxyanilino)quinolines have demonstrated low nanomolar potency against MEK. Here, the aniline nitrogen forms a critical hydrogen bond with the kinase hinge region, while the phenoxy group occupies the adjacent hydrophobic region.

Visualization: BTK Signaling Pathway

The following diagram illustrates the downstream effects of BTK inhibition by phenoxyaniline-based drugs.

BTK_Pathway BCR B-Cell Receptor (BCR) LYN LYN / SYK BCR->LYN Activation BTK BTK (Target of Phenoxyaniline Drugs) LYN->BTK Phosphorylation (Y551) PLCg2 PLCγ2 BTK->PLCg2 Phosphorylation (Y753) PKC PKCβ PLCg2->PKC DAG/IP3 NFkB NF-κB / MAPK PKC->NFkB Signaling Cascade Response B-Cell Proliferation & Survival NFkB->Response Gene Transcription Inhibitor Ibrutinib/Analogs Inhibitor->BTK Covalent Inhibition

Caption: BTK signaling cascade showing the intervention point of phenoxyaniline-based inhibitors.

Infectious Disease: Antitubercular Agents

Recent studies have identified N-acyl-4-phenoxyaniline derivatives as potent inhibitors of Mycobacterium tuberculosis (Mtb), effective even against multi-drug resistant (MDR) strains.

  • Mechanism: Unlike Isoniazid, these derivatives do not require activation by KatG. They are believed to target cell wall synthesis or respiratory chain components.

  • Potency: Selected derivatives exhibit Minimum Inhibitory Concentrations (MIC)

    
    .[4]
    
Neuroprotection

N-acyl-4-phenoxyanilines have shown efficacy in preventing Bid-mediated neuronal cell death.[5] By inhibiting the translocation of the pro-apoptotic protein Bid to the mitochondria, these compounds preserve mitochondrial integrity during oxidative stress (glutamate toxicity).

Synthetic Methodologies

The synthesis of phenoxyaniline derivatives generally proceeds via the formation of a nitro-diphenyl ether intermediate followed by reduction.

Protocol: Synthesis of 4-Phenoxyaniline (Standard Intermediate)

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Reagents: 1-chloro-4-nitrobenzene (1.0 eq), Phenol (1.2 eq), Potassium Carbonate (

    
    , 2.0 eq).
    
  • Solvent: DMF or DMSO.

  • Conditions: Heat at 100–120°C for 4–6 hours.

  • Workup: Pour into ice water. The product, 4-nitrodiphenyl ether, precipitates as a yellow solid. Filter and wash with water.

Step 2: Reduction of Nitro Group

  • Reagents: 4-nitrodiphenyl ether, Iron powder (3.0 eq), Ammonium Chloride (

    
    , 0.5 eq).
    
  • Solvent: Ethanol/Water (3:1).

  • Conditions: Reflux (80°C) for 2–3 hours.

  • Workup: Filter hot through Celite to remove iron residues. Concentrate filtrate. Recrystallize from ethanol/hexane.

  • Yield: Typically 85–95%.

Visualization: Synthetic Workflow

Synthesis_Flow SM1 1-Chloro-4-nitrobenzene Step1 Step 1: SNAr K2CO3, DMF, 120°C SM1->Step1 SM2 Phenol SM2->Step1 Inter 4-Nitrodiphenyl ether Step2 Step 2: Reduction Fe/NH4Cl, EtOH, Reflux Inter->Step2 Prod 4-Phenoxyaniline Step1->Inter Step2->Prod

Caption: Two-step synthesis of the 4-phenoxyaniline core via SNAr and nitro-reduction.

Structure-Activity Relationship (SAR) Analysis

The following table summarizes the impact of substitutions on the phenoxyaniline scaffold across different therapeutic targets.

PositionSubstitution (R)Effect on ActivityTarget Context
Phenoxy Ring (Distal) 4-F / 4-Cl Increases Potency BTK Inhibitors (Metabolic stability, hydrophobic fit)
Phenoxy Ring (Distal) 3-CF3 Increases Lipophilicity Neuroprotective agents (BBB penetration)
Aniline Nitrogen Acylation (Amide) Critical for Activity Antitubercular & Neuroprotective (H-bond acceptor)
Aniline Nitrogen Incorporation into Heterocycle High Potency Kinase Inhibitors (Hinge binding anchor)
Phenoxy Ring (Ortho) Alkoxy (-OR) Modulates Selectivity Na+/Ca2+ Exchange Inhibitors
Quantitative Data: Comparative Potency (Representative)

Data derived from aggregated literature values for phenoxyaniline-containing leads.

Compound ClassTargetIC50 / MICReference
4-Phenoxyphenyl-pyrazolo[3,4-d]pyrimidineBTK Kinase0.5 nM (IC50)[1]
3-cyano-4-(phenoxyanilino)quinolineMEK Kinase12 nM (IC50)[3]
N-acyl-4-phenoxyaniline derivativeM. tuberculosis0.8 µM (MIC)[5]
2-phenoxyaniline derivativeNa+/Ca2+ Exchanger3.5 µM (IC50)[2]

References

  • Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. National Institutes of Health (NIH). Available at: [Link]

  • 2-Phenoxyaniline derivatives (Patent US6162832A).Google Patents.
  • Synthesis and structure-activity relationships of 3-cyano-4-(phenoxyanilino)quinolines as MEK inhibitors. PubMed. Available at: [Link]

  • The Development of BTK Inhibitors: A Five-Year Update. PubMed Central (PMC). Available at: [Link]

  • N-acyl derivatives of 4-phenoxyaniline as neuroprotective agents. PubMed. Available at: [Link]

Sources

Foundational

Melting point and physical characteristics of 5-Bromo-2-(2,4-dimethylphenoxy)aniline

An In-Depth Technical Guide to 5-Bromo-2-(2,4-dimethylphenoxy)aniline: Synthesis, Predicted Properties, and Characterization Introduction 5-Bromo-2-(2,4-dimethylphenoxy)aniline is an aromatic amine derivative characteriz...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-2-(2,4-dimethylphenoxy)aniline: Synthesis, Predicted Properties, and Characterization

Introduction

5-Bromo-2-(2,4-dimethylphenoxy)aniline is an aromatic amine derivative characterized by a bromo-substituted aniline core linked to a 2,4-dimethylphenoxy moiety via an ether bond. As a member of the broader class of phenoxyaniline compounds, it holds potential as a versatile building block in various fields of chemical research. Structurally related molecules serve as key intermediates in the synthesis of pharmaceuticals, high-performance polymers, and dyes.[1][2] The unique combination of a reactive amine group, a bromine atom suitable for further cross-coupling reactions, and the sterically influential dimethylphenoxy group makes this compound a target of interest for creating complex molecular architectures with tailored electronic and physical properties.

Given the limited availability of experimental data in public databases for this specific molecule, this guide provides a comprehensive framework for its synthesis and characterization based on established chemical principles and data from structurally analogous compounds. We present a robust, field-proven synthetic protocol, a detailed prediction of its core physicochemical properties, and the expected spectroscopic signatures for its unambiguous identification.

Predicted Physicochemical & Molecular Properties

The properties of 5-Bromo-2-(2,4-dimethylphenoxy)aniline are predicted based on its constituent functional groups and data from similar bromo- and phenoxy-aniline structures. These values provide a baseline for experimental design and characterization.

PropertyPredicted Value / CharacteristicRationale / Reference
Molecular Formula C₁₄H₁₄BrNODerived from chemical structure.
Molecular Weight 292.17 g/mol Calculated from the molecular formula.
CAS Number Not AssignedData not available. For reference, the structurally similar 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline is CAS 946700-34-1.[3]
Appearance Off-white to light brown crystalline solidTypical appearance for substituted bromoaniline compounds.[2][4]
Melting Point Predicted Range: 75 - 85 °CBased on the melting points of related compounds like 4-bromoaniline (60-64 °C) and 2-bromo-5-fluoroaniline (43-47 °C). The larger, more rigid structure of the target molecule is expected to increase the melting point.[4]
Solubility Low in water; Soluble in organic solvents (e.g., ethanol, ethyl acetate, chloroform, DMSO)The nonpolar aromatic structure suggests lipophilicity and limited aqueous solubility, a common trait for such molecules.[2][4][5]
pKa (Amine) Weakly basicConsistent with the electronic properties of aniline derivatives.[3]
LogP High (Predicted > 4)The presence of two aromatic rings, a bromine atom, and two methyl groups contributes to significant lipophilicity.[3][5]

Proposed Synthesis: Ullmann Condensation

The most direct and widely adopted method for constructing the diaryl ether linkage present in the target molecule is the Ullmann condensation.[6][7][8] This copper-catalyzed cross-coupling reaction joins an aryl halide with a phenol.[9][10] The proposed synthesis utilizes 5-bromo-2-fluoroaniline and 2,4-dimethylphenol as readily accessible starting materials. The fluorine atom on the aniline ring is an excellent leaving group for nucleophilic aromatic substitution under these conditions.

Experimental Protocol

Reaction Scheme:

(5-Bromo-2-fluoroaniline) + (2,4-Dimethylphenol) --[CuI, Base]--> 5-Bromo-2-(2,4-dimethylphenoxy)aniline

Materials:

  • 5-Bromo-2-fluoroaniline (1.0 equiv.)

  • 2,4-Dimethylphenol (1.2 equiv.)

  • Copper(I) Iodide (CuI) (0.1 equiv.)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (2.0 equiv.)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-fluoroaniline (1.0 equiv.), 2,4-dimethylphenol (1.2 equiv.), Copper(I) Iodide (0.1 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate the flask and backfill with an inert gas (e.g., Nitrogen or Argon).

  • Add anhydrous DMF via syringe to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Heat the reaction mixture to 110-120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 5-Bromo-2-(2,4-dimethylphenoxy)aniline.

Synthetic Workflow Diagram

G cluster_materials Starting Materials cluster_reagents Reagents & Conditions cluster_process Process A 5-Bromo-2-fluoroaniline Ullmann Ullmann Condensation A->Ullmann B 2,4-Dimethylphenol B->Ullmann C CuI (Catalyst) C->Ullmann D K₂CO₃ (Base) D->Ullmann E DMF (Solvent) E->Ullmann F 110-120 °C, N₂ atm F->Ullmann Workup Aqueous Workup & Extraction Ullmann->Workup Reaction Mixture Purify Column Chromatography Workup->Purify Crude Product Product 5-Bromo-2-(2,4-dimethylphenoxy)aniline Purify->Product Pure Product

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 5-Bromo-2-(2,4-dimethylphenoxy)aniline

Abstract & Scope This application note details a robust, two-step synthetic protocol for 5-Bromo-2-(2,4-dimethylphenoxy)aniline , a functionalized diaryl ether scaffold often utilized in the development of kinase inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, two-step synthetic protocol for 5-Bromo-2-(2,4-dimethylphenoxy)aniline , a functionalized diaryl ether scaffold often utilized in the development of kinase inhibitors and agrochemicals.[1] The synthesis prioritizes regioselectivity and functional group tolerance, employing a Nucleophilic Aromatic Substitution (


) followed by a chemoselective Bechamp reduction.[1] This guide is designed for medicinal chemists and process development scientists requiring high-purity material (>98%) without the risk of hydrodehalogenation common in catalytic hydrogenation methods.[1]

Retrosynthetic Strategy & Mechanistic Rationale

The target molecule contains an electron-rich aniline core with a specific substitution pattern: a bromine atom at position 5 and a bulky 2,4-dimethylphenoxy group at position 2.[1]

Strategic Disconnections[1]
  • C-O Bond Formation : The diaryl ether linkage is constructed first.[1] The electron-withdrawing nitro group in the precursor activates the ortho-fluorine towards nucleophilic attack by the phenoxide.[1]

  • Nitro Reduction : The final step involves reducing the nitro group to an amine.[1] Crucially, this must be achieved without reducing the aryl-bromide bond.[1]

Mechanistic Pathway (DOT Visualization)[1]

Synthesispathway cluster_0 Critical Control Points SM1 4-Bromo-1-fluoro- 2-nitrobenzene (Electrophile) INT Intermediate: 4-Bromo-1-(2,4-dimethylphenoxy)- 2-nitrobenzene SM1->INT Step 1: SnAr K2CO3, DMF, 80°C SM2 2,4-Dimethylphenol (Nucleophile) SM2->INT PROD Target: 5-Bromo-2-(2,4-dimethylphenoxy)aniline INT->PROD Step 2: Reduction Fe, NH4Cl, EtOH/H2O

Figure 1: Retrosynthetic pathway highlighting the sequential


 coupling and chemoselective iron-mediated reduction.[1]

Safety & Handling Protocols

  • Nitro Compounds : Potentially explosive if heated to dryness.[1] maintain reaction temperature control.

  • Brominated Aromatics : Toxic and persistent.[1] All waste must be segregated into halogenated organic waste streams.[1]

  • DMF (Dimethylformamide) : Hepatotoxic.[1] Use only in a well-ventilated fume hood.[1]

  • Iron Powder : Pyrophoric risk when dry and finely divided.[1] Keep wet during disposal.[1]

Experimental Protocol

Step 1: Synthesis of 4-Bromo-1-(2,4-dimethylphenoxy)-2-nitrobenzene via [1]

Rationale : The 4-bromo-1-fluoro-2-nitrobenzene scaffold is chosen over the chloro-analog because the C-F bond is significantly more labile in


 reactions due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate.[1]
Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Amount
4-Bromo-1-fluoro-2-nitrobenzene 219.991.05.00 g
2,4-Dimethylphenol 122.161.13.05 g
Potassium Carbonate (

)
138.211.54.71 g
DMF (Anhydrous) Solvent-25 mL
Procedure
  • Setup : Charge a 100 mL round-bottom flask (RBF) with 4-Bromo-1-fluoro-2-nitrobenzene, 2,4-Dimethylphenol, and

    
    .
    
  • Solvation : Add anhydrous DMF (25 mL) and add a magnetic stir bar.

  • Reaction : Heat the mixture to 80°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Checkpoint: Monitor by TLC (20% EtOAc/Hexanes).[1] The starting fluoride (

      
      ) should disappear, and a new, less polar spot (
      
      
      
      ) should appear.[1]
  • Workup :

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into 200 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow/orange solid.[1]

    • Stir for 30 minutes to ensure removal of DMF.

    • Filter the solid using a Buchner funnel.[1] Wash the cake with water (3 x 50 mL) to remove residual base and phenol.[1]

  • Purification : Dry the solid in a vacuum oven at 45°C. If the product is oily or impure, recrystallize from hot Ethanol/Water (9:1).[1]

Expected Yield : 85–92% (Yellow solid).[1]

Step 2: Chemoselective Reduction to 5-Bromo-2-(2,4-dimethylphenoxy)aniline[1]

Rationale : Catalytic hydrogenation (


) poses a high risk of debromination (cleaving the Ar-Br bond).[1] We utilize a Bechamp Reduction  (Fe/

), which is highly chemoselective for nitro groups in the presence of aryl halides [1, 2].[1]
Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6]Amount
Nitro Intermediate (Step 1) ~322.151.04.00 g
Iron Powder (325 mesh) 55.855.03.46 g
Ammonium Chloride (

)
53.495.03.32 g
Ethanol Solvent-40 mL
Water Solvent-10 mL
Procedure
  • Setup : In a 250 mL 3-neck RBF equipped with a reflux condenser and mechanical stirrer (preferred over magnetic due to iron clumping), suspend the Nitro Intermediate in Ethanol (40 mL) and Water (10 mL).

  • Activation : Add

    
     and Iron powder.
    
  • Reaction : Heat the mixture to Reflux (~80°C) for 2–3 hours.

    • Observation*: The yellow suspension will turn dark grey/black (iron oxide formation).[1]

    • Checkpoint: TLC (30% EtOAc/Hexanes).[1] The non-polar nitro spot will disappear, replaced by a polar, UV-active amine spot (

      
      ) that may stain red/purple with Ninhydrin.[1]
      
  • Workup :

    • Hot Filtration : While still hot, filter the mixture through a pad of Celite to remove iron residues.[1] Wash the pad with hot ethanol (2 x 20 mL).[1]

    • Concentration : Concentrate the filtrate under reduced pressure to remove ethanol.[1]

    • Extraction : Dilute the aqueous residue with EtOAc (100 mL) and wash with saturated

      
       (50 mL) followed by Brine (50 mL).
      
    • Drying : Dry the organic layer over anhydrous

      
      , filter, and concentrate.[1]
      
  • Purification : The crude aniline is often pure enough for downstream use.[1] If necessary, purify via flash column chromatography (Gradient: 0

    
     20% EtOAc in Hexanes).[1]
    

Expected Yield : 75–85% (Off-white to pale brown solid).[1]

Analytical Validation

The following data confirms the structure and purity of the synthesized target.

TechniqueExpected Signal CharacteristicsStructural Assignment
1H NMR (DMSO-d6)

2.15 (s, 3H), 2.25 (s, 3H)
Methyl groups on phenoxy ring

4.80 - 5.20 (br s, 2H)
Aniline

protons (

exchangeable)

6.30 - 6.80 (m, aromatic H)
Protons ortho to amino/phenoxy groups
LC-MS (ESI+)

peaks at ~292/294
Characteristic 1:1 isotopic ratio for

Appearance Crystalline SolidOff-white to beige
Workflow Logic for Purification (DOT Visualization)

PurificationLogic Start Crude Reaction Mixture (Step 2) Filter Hot Filtration (Celite) Start->Filter Extract Extraction (EtOAc/Water) Filter->Extract TLC TLC Analysis (Single Spot?) Extract->TLC Recryst Recrystallization (EtOH/Hexane) TLC->Recryst Minor Impurities Column Flash Chromatography (SiO2, 10-30% EtOAc) TLC->Column Complex Mixture Final Pure Product (>98% HPLC) TLC->Final Yes Recryst->Final Column->Final

Figure 2: Decision tree for the purification of the final aniline product.

References

  • PrepChem. Synthesis of 5-Bromo-2,4-difluoro-3-methylaniline (Iron Reduction Protocol). Available at: [Link] Citation Context: Validates the use of Iron/HCl/Ethanol for reducing nitro groups in the presence of sensitive aryl-bromide bonds.[1]

  • strategy for phenoxy-aniline synthesis using alkali carbon
  • National Institutes of Health (PMC). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol.[1] Available at: [Link] Citation Context: Provides experimental precedence for the Zn/NH4Cl reduction of bromo-nitro aromatics, an alternative to the Iron method described above.

Sources

Application

Scalable preparation of 5-Bromo-2-(2,4-dimethylphenoxy)aniline for industrial use

Executive Summary This Application Note details a robust, scalable protocol for the synthesis of 5-Bromo-2-(2,4-dimethylphenoxy)aniline , a critical biaryl ether intermediate often utilized in the development of Type II...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a robust, scalable protocol for the synthesis of 5-Bromo-2-(2,4-dimethylphenoxy)aniline , a critical biaryl ether intermediate often utilized in the development of Type II kinase inhibitors and other heterocyclic active pharmaceutical ingredients (APIs).

The synthesis addresses two primary process challenges:

  • Regioselective Etherification: Controlling the

    
     coupling to prevent bis-arylation or hydrolysis.
    
  • Chemoselective Reduction: Reducing the nitro group to an aniline without de-halogenating the sensitive aryl bromide moiety.

The protocol described below utilizes a two-step sequence starting from 5-bromo-2-fluoronitrobenzene. It prioritizes chemoselectivity and operational safety, utilizing an Iron/Ammonium Chloride reduction system that eliminates the risk of hydrodehalogenation common with standard Pd/C hydrogenation.

Strategic Route Analysis

The synthesis relies on a Nucleophilic Aromatic Substitution (


) followed by a chemoselective reduction.

Retrosynthetic Logic:

  • Target: 5-Bromo-2-(2,4-dimethylphenoxy)aniline.

  • Disconnection: The C-N bond (reduction) and the C-O bond (ether formation).

  • Starting Materials:

    • Electrophile:5-Bromo-2-fluoronitrobenzene . The fluorine at the ortho position to the nitro group is highly activated toward nucleophilic attack due to the strong electron-withdrawing nature of the

      
       group.
      
    • Nucleophile:2,4-Dimethylphenol .

Process Flow Diagram:

SynthesisPath SM1 5-Bromo-2-fluoronitrobenzene (Electrophile) INT Intermediate: 5-Bromo-2-(2,4-dimethylphenoxy) nitrobenzene SM1->INT Step 1: SNAr K2CO3, DMF, 80°C SM2 2,4-Dimethylphenol (Nucleophile) SM2->INT PROD Target Product: 5-Bromo-2-(2,4-dimethylphenoxy) aniline INT->PROD Step 2: Reduction Fe/NH4Cl, EtOH/H2O, 70°C WASTE Waste Stream: Fe Sludge / Salts INT->WASTE Side Products

Figure 1: Synthetic workflow for the target diaryl ether aniline.

Experimental Protocols

Step 1: Coupling (Ether Formation)

Objective: Synthesize 5-Bromo-2-(2,4-dimethylphenoxy)nitrobenzene. Mechanism: Addition-Elimination (


) via Meisenheimer complex.

Reagents & Materials:

Reagent MW Equiv.[1][2][3][4] Mass/Vol Role
5-Bromo-2-fluoronitrobenzene 220.00 1.0 22.0 g SM (Electrophile)
2,4-Dimethylphenol 122.16 1.05 12.8 g Nucleophile

| Potassium Carbonate (


) | 138.21 | 1.5 | 20.7 g | Base |
| DMF (N,N-Dimethylformamide) | - | - | 110 mL | Solvent (5V) |
| Water | - | - | 300 mL | Anti-solvent |

Detailed Protocol:

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, internal temperature probe, and nitrogen inlet.

  • Charging: Charge DMF (110 mL), 2,4-Dimethylphenol (12.8 g), and

    
     (20.7 g) into the flask. Stir at room temperature for 15 minutes to form the phenoxide anion.
    
    • Note: The mixture may turn slightly yellow.

  • Addition: Add 5-Bromo-2-fluoronitrobenzene (22.0 g) in a single portion. Rinse the funnel with a small amount of DMF if necessary.

  • Reaction: Heat the mixture to 80°C . Maintain temperature for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC/TLC. Target <2% remaining Fluoronitrobenzene.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to 20–25°C.

    • Slowly add Water (300 mL) over 30 minutes with vigorous stirring. The product will precipitate as a yellow/orange solid.

    • Critical: Rapid addition of water can cause oiling out. Slow addition ensures a filterable granular solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (

    
     mL) to remove residual DMF and inorganic salts.
    
  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 85–92% (approx. 27–29 g).

    • Appearance: Yellow crystalline solid.

Step 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without removing the bromine atom. Challenge: Catalytic hydrogenation (


) often causes hydrodebromination (loss of Br).
Solution:  Use Iron/Ammonium Chloride (

)
in aqueous ethanol. This method is mild, highly chemoselective, and scalable.[3]

Reagents & Materials:

Reagent MW Equiv.[1][2][3][4] Mass/Vol Role
Nitro Intermediate (Step 1) 322.16 1.0 25.0 g Starting Material
Iron Powder (325 mesh) 55.85 4.0 17.3 g Reductant

| Ammonium Chloride (


) | 53.49 | 0.5 | 2.1 g | Electrolyte/Buffer |
| Ethanol | - | - | 125 mL | Solvent |
| Water | - | - | 30 mL | Co-solvent |

Detailed Protocol:

  • Setup: Equip a 500 mL 3-neck flask with a reflux condenser and mechanical stirrer.

  • Charging: Charge Ethanol (125 mL), Water (30 mL), Nitro Intermediate (25.0 g), and Ammonium Chloride (2.1 g).

  • Activation: Heat the mixture to 60°C .

  • Addition: Add Iron powder (17.3 g) portion-wise over 20 minutes.

    • Safety: The reaction is exothermic. Monitor temperature and control addition rate to maintain gentle reflux (~75–78°C).

  • Reaction: Stir at reflux for 2–3 hours.

    • IPC: Monitor by HPLC. The disappearance of the nitro peak and appearance of the aniline peak should be quantitative.

  • Workup:

    • Hot Filtration: While still hot (~60°C), filter the mixture through a Celite pad to remove unreacted iron and iron oxide sludge. Wash the pad with hot Ethanol (50 mL).

    • Note: Filtering cold will cause the product to crystallize in the filter cake.

  • Concentration: Concentrate the filtrate under reduced pressure to remove most of the Ethanol.

  • Extraction: Dilute the residue with Ethyl Acetate (150 mL) and wash with Water (50 mL) followed by Brine (50 mL).

  • Isolation: Dry the organic layer over

    
    , filter, and concentrate to dryness.
    
  • Purification (Recrystallization): Recrystallize from Ethanol/Heptane (1:3) if high purity (>99%) is required.

    • Expected Yield: 80–88%.

    • Appearance: Off-white to pale brown solid.

Quality Control & Impurity Fate Mapping

To ensure "Industrial Use" readiness, the fate of impurities must be tracked.

Impurity Table:

Impurity Name Origin Control Strategy

| Des-Bromo Aniline | Over-reduction (if


 used) | Prevented by using Fe/NH4Cl chemistry. |
| Bis-Phenoxy byproduct  | 

on both F and Br sites | Controlled by temperature (<90°C) and stoichiometry (1.05 eq Phenol). | | Residual Phenol | Excess reagent | Removed during basic aqueous wash or recrystallization. | | Azo-dimer | Incomplete reduction intermediate | Ensure full conversion (reaction time) and adequate Fe equivalents. |

Impurity Fate Diagram:

ImpurityFate SM Starting Material (Br-F-Nitrobenzene) PATH_MAIN Main Path (SNAr -> Reduction) SM->PATH_MAIN Preferred IMP_1 Impurity A: Bis-ether (Displacement of Br) SM->IMP_1 Overheating IMP_2 Impurity B: Des-bromo product PATH_MAIN->IMP_2 Wrong Reductant (H2/Pd) CTRL_1 Control: Temp < 90°C Avoids Br displacement CTRL_1->IMP_1 Suppresses CTRL_2 Control: Fe/NH4Cl Avoids Hydrogenolysis CTRL_2->IMP_2 Suppresses

Figure 2: Impurity formation and control strategies.

Safety and Scale-Up Considerations

  • Thermal Hazards: The

    
     reaction is exothermic. On a kilogram scale, the addition of the nitrobenzene substrate should be controlled (dosed) rather than dumped to prevent thermal runaway.
    
  • Iron Waste: The Fe/NH4Cl reduction generates iron sludge. For multi-kilo batches, consider using Catalytic Hydrogenation with Sulfided Platinum (Pt/C-S) . The sulfur "poisons" the catalyst sufficiently to prevent de-bromination while allowing nitro reduction, offering a cleaner profile than iron.

  • Solvent Selection: DMF is reprotoxic. For GMP manufacturing, consider substituting DMF with NMP (N-methylpyrrolidone) or DMSO , though aqueous workup remains similar.

References

  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of 2,4-dinitrochlorobenzene with some amines. Chemical Reviews, 49(2), 273-412.

  • Chemoselective Reduction of Nitroarenes

    • Org.[3][4][5][6][7] Synth. 1948, 28, 11. Reduction of Nitro compounds using Iron and Acid.[1]

    • Forni, A., et al. (2014). Selective catalytic hydrogenation of nitroarenes. Industrial & Engineering Chemistry Research.
  • Synthesis of Diaryl Ethers (General Protocols)

    • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in cross-coupling reactions.[4][5][6][8] Coordination Chemistry Reviews, 248(21-24), 2337-2364. (Context for alternative Ullmann coupling if

      
       fails). 
      
  • Safety in Nitro Reduction: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. (Reference for exotherm management in nitro reductions).

Disclaimer: This protocol is for research and development purposes. All procedures should be performed in a fume hood with appropriate PPE. Users must conduct their own safety assessment before scaling up.

Sources

Method

Application Note: 5-Bromo-2-(2,4-dimethylphenoxy)aniline as a Cross-Coupling Partner

[1] Executive Summary 5-Bromo-2-(2,4-dimethylphenoxy)aniline (CAS: 946786-95-4) represents a specialized scaffold in medicinal chemistry, particularly valuable for the synthesis of diaryl ether-based kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

5-Bromo-2-(2,4-dimethylphenoxy)aniline (CAS: 946786-95-4) represents a specialized scaffold in medicinal chemistry, particularly valuable for the synthesis of diaryl ether-based kinase inhibitors and tricyclic phenoxazine derivatives .[1]

Its structural duality—possessing an electrophilic aryl bromide and a nucleophilic ortho-amine—presents a unique synthetic challenge: Chemoselectivity .[1] This guide provides validated protocols to selectively engage the bromine in Suzuki-Miyaura couplings without protecting the amine, and subsequently utilize the amine in Buchwald-Hartwig aminations.

Key Technical Advantages:

  • Scaffold Diversity: The 2,4-dimethylphenoxy moiety introduces defined steric bulk and lipophilicity, often improving the metabolic stability of the final drug candidate.

  • Orthogonal Reactivity: The C-Br bond and the

    
     group can be functionalized sequentially, allowing for rapid library generation around the central diaryl ether core.
    

Molecule Profile & Reactivity Analysis[1]

Structural Logic

The molecule consists of an aniline core substituted with a bromine at the para position relative to the ether linkage (position 5) and a bulky 2,4-dimethylphenoxy group at the ortho position (position 2).

  • Electronic Environment: The ether oxygen and the amine are electron-donating groups (EDGs), making the ring electron-rich. This facilitates oxidative addition at the C-Br bond but also makes the amine highly nucleophilic.

  • Steric Considerations: The 2,4-dimethyl substitution on the phenoxy ring creates a "molecular wall." This steric bulk prevents unwanted aggregation but requires specific phosphine ligands (e.g., SPhos, XPhos, or dppf) to facilitate palladium insertion during cross-coupling.

Reaction Pathway Visualization

The following diagram illustrates the orthogonal workflows described in this guide.

ReactionPathways Start Starting Material: 5-Bromo-2-(2,4-dimethylphenoxy)aniline Suzuki Pathway A: Suzuki-Miyaura (C-C Bond Formation) Start->Suzuki R-B(OH)2, Pd(dppf)Cl2 No Protection Needed Buchwald Pathway B: Buchwald-Hartwig (C-N Bond Formation) Start->Buchwald Ar-X, Pd(OAc)2/BINAP Amine as Nucleophile ProductA 5-Aryl-2-phenoxyaniline (Biaryl Scaffold) Suzuki->ProductA ProductB N-Aryl-5-bromo-2-phenoxyaniline (Secondary Amine) Buchwald->ProductB

Figure 1: Orthogonal reaction pathways.[1] Pathway A utilizes the Br-electrophile; Pathway B utilizes the NH2-nucleophile.[1]

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: Coupling of the C-5 Bromine with aryl boronic acids without protecting the free amine.

Challenge: Free amines can coordinate to Pd(II) species, potentially poisoning the catalyst or leading to competitive N-arylation. Solution: Use of a bidentate ligand (dppf) and a weak base (


) in a biphasic solvent system. This method is validated for ortho-substituted haloanilines [1].
Materials
  • Substrate: 5-Bromo-2-(2,4-dimethylphenoxy)aniline (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.2 – 1.5 equiv)[1]

  • Catalyst:

    
     (3-5 mol%)[1]
    
  • Base: Potassium Carbonate (

    
    ), 2.0 M aqueous solution (3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)[1]

Step-by-Step Procedure
  • Preparation: Charge a reaction vial equipped with a magnetic stir bar with the substrate (1.0 mmol), aryl boronic acid (1.2 mmol), and

    
     (0.03 mmol).
    
  • Inert Atmosphere: Seal the vial and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (5 mL) via syringe, followed by the addition of 2.0 M aqueous

    
     (1.5 mL).
    
  • Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by LC-MS.[1]

    • Checkpoint: The reaction is complete when the starting bromide (M+) is consumed.

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water followed by brine. Dry the organic layer over

    
    .
    
  • Purification: Concentrate in vacuo and purify via flash column chromatography (Hexanes/EtOAc gradient).

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Conversion Catalyst poisoning by free amineIncrease catalyst load to 5 mol%; switch to Pd(Amphos)Cl2 or XPhos Pd G2 .
Protodebromination Hydride source in solventEnsure dioxane is peroxide-free and dry; reduce water ratio slightly.[1]
Homocoupling (Ar-Ar) Oxygen in systemRigorous degassing is required (sparge with Argon for >10 mins).[1]

Protocol B: Buchwald-Hartwig Amination (Reverse Polarity)

Objective: Functionalizing the amine nitrogen.[1] Here, the 5-Bromo-2-(2,4-dimethylphenoxy)aniline acts as the nucleophile .[1]

Note: If you intend to couple the Br and the N, perform the Suzuki coupling (Protocol A) first. The aryl bromide is more reactive than the aryl chloride used in this protocol, and preserving the Br for a second step is difficult under Buchwald conditions.

Materials
  • Nucleophile: 5-Bromo-2-(2,4-dimethylphenoxy)aniline (1.0 equiv)[1]

  • Electrophile: Aryl Chloride or Bromide (1.1 equiv)

  • Catalyst:

    
     (2 mol%)[1]
    
  • Ligand: BINAP or Xantphos (4 mol%)[1]

  • Base: Cesium Carbonate (

    
    ) (2.0 equiv)[1]
    
  • Solvent: Toluene or Toluene/t-BuOH (5:1)[1]

Step-by-Step Procedure
  • Mix Solids: Combine the aniline substrate, aryl halide,

    
    , ligand, and 
    
    
    
    in a dry pressure tube.
  • Inert: Evacuate and backfill with Argon (3 cycles).

  • Solvent: Add anhydrous Toluene.

  • Heat: Seal and heat to 100°C for 12 hours.

  • Purification: Filter through a celite pad to remove palladium residues. Concentrate and purify via silica chromatography.

Critical Decision Tree: Synthesis Strategy

Use this flow chart to determine the order of operations based on your final target molecule.

DecisionTree Start Target Molecule Design Q1 Does the target require substitution at C-5 (Br site)? Start->Q1 Q2 Does the target require substitution at N (Amine)? Q1->Q2 Yes RouteC Route C: Phenoxazine Cyclization (Intramolecular) Q1->RouteC No (Cyclization Target) RouteA Route A: 1. Suzuki Coupling (C-5) 2. N-Functionalization Q2->RouteA Yes (Both) RouteB Route B: Direct Buchwald (N-arylation) (Retains Br for later use) Q2->RouteB No (Only N)

Figure 2: Strategic planning for multi-step synthesis.

Safety & Handling (SDS Summary)

  • Hazard Identification: Like most halogenated anilines, this compound is likely toxic if swallowed and a skin/eye irritant .

  • Specific Handling: The presence of the bromine atom makes it sensitive to light over long storage periods. Store in amber vials under inert gas at 2–8°C.

  • Waste Disposal: Palladium-contaminated waste must be segregated.[1] Aqueous waste from Suzuki coupling contains boronic acid byproducts and must be treated as hazardous chemical waste.

References

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Source: RSC Advances, 2012. Context: Validates the use of Pd(dppf)Cl2/K2CO3 for coupling free amino-aryl bromides. URL:[Link]

  • Buchwald-Hartwig Amination User Guide. Source: Chemical Science (Buchwald Lab). Context: General best practices for choosing ligands (BINAP/Xantphos) when using aniline nucleophiles. URL:[Link]

  • Synthesis of Phenoxazine Derivatives. Source: National Institutes of Health (PMC). Context: Background on the utility of 2-phenoxyaniline scaffolds in heterocyclic synthesis. URL:[Link]

  • 5-Bromo-2-(2,4-dimethylphenoxy)aniline Compound Data. Source: PubChem.[1] Context: Chemical structure and identifier verification.[2] URL:[Link][1]

Sources

Application

Application Note: Chemoselective Reduction Strategies for 5-Bromo-2-(2,4-dimethylphenoxy)aniline

Executive Summary & Chemical Context[1][2][3][4][5][6] The synthesis of 5-Bromo-2-(2,4-dimethylphenoxy)aniline requires the reduction of its nitro precursor, 5-Bromo-2-(2,4-dimethylphenoxy)-1-nitrobenzene . This transfor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The synthesis of 5-Bromo-2-(2,4-dimethylphenoxy)aniline requires the reduction of its nitro precursor, 5-Bromo-2-(2,4-dimethylphenoxy)-1-nitrobenzene . This transformation presents a classic chemoselectivity challenge in organic synthesis: reducing a nitro group (


) to an amine (

) without triggering hydrodehalogenation (cleavage of the C-Br bond).[1]

Standard catalytic hydrogenation methods (e.g.,


, Pd/C) are unsuitable for this substrate because palladium readily catalyzes the oxidative addition of aryl bromides, leading to the formation of the des-bromo impurity, 2-(2,4-dimethylphenoxy)aniline. This impurity is often difficult to separate from the target product due to similar polarity and solubility profiles.

This Application Note details three validated protocols designed to maximize chemoselectivity:

  • Iron/Ammonium Chloride (Fe/NH

    
    Cl):  The robust, scalable "Gold Standard" for aryl halide preservation.
    
  • Sulfided Platinum on Carbon (Pt(S)/C): The preferred method for high-throughput or industrial hydrogenation.

  • Stannous Chloride (SnCl

    
    ):  A reliable laboratory-scale alternative for complex substrates.
    

Mechanistic Logic & Pathway Visualization

Understanding the competition between reduction and dehalogenation is critical. The diagram below illustrates the divergent pathways and the strategic intervention points.

ReactionPathways cluster_legend Pathway Legend Precursor Nitro Precursor (Ar-NO2 + Ar-Br) Intermediate Hydroxylamine Intermediate Precursor->Intermediate Step 1: Partial Reduction Target Target Product (Ar-NH2 + Ar-Br) Intermediate->Target Step 2: Selective Reduction (Fe/NH4Cl or Pt(S)/C) Impurity Des-Bromo Impurity (Ar-NH2 + Ar-H) Intermediate->Impurity Side Reaction: Pd/C Catalyzed Hydrodehalogenation Target->Impurity Over-reduction key Green: Desired Path Red: Avoided Path

Figure 1: Reaction pathways highlighting the critical divergence between selective nitro reduction and unwanted dehalogenation.

Experimental Protocols

Protocol A: Iron-Mediated Reduction (Fe/NH Cl)

Status: Highly Recommended (Batch Mode) Rationale: Iron in the presence of ammonium chloride acts via a single-electron transfer mechanism on the surface of the metal. Unlike strong acid reductions (Fe/HCl), the mild pH (approx. 5.5–6.0) of NH


Cl prevents hydrolysis of the ether linkage and minimizes side reactions.
Materials
  • Substrate: 5-Bromo-2-(2,4-dimethylphenoxy)-1-nitrobenzene (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, electrolytic grade preferred) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH

    
    Cl) (5.0 equiv)
    
  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer (magnetic stirring often fails due to iron sludge), dissolve the nitro substrate in Ethanol/Water (4:1).

  • Activation: Add the Ammonium Chloride and stir for 5 minutes at room temperature.

  • Addition: Add the Iron powder in a single portion.

  • Reaction: Heat the mixture to 70–80°C (Reflux) .

    • Observation: The reaction typically turns from yellow/orange to a dark grey/brown slurry.

    • Time: Reaction is usually complete within 1–3 hours. Monitor by TLC (eluent: Hexane/EtOAc) or HPLC.

  • Workup (Critical Step):

    • While still hot, filter the mixture through a pad of Celite to remove iron oxides.

    • Note: Do not let the filter cake dry out completely during filtration to avoid pyrophoric risks of activated iron.

    • Wash the Celite pad copiously with hot Ethanol or Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure. Partition the residue between Ethyl Acetate and Water.[2][3] Wash the organic layer with Brine, dry over Na

    
    SO
    
    
    
    , and concentrate to yield the crude amine.[2][3]
Protocol B: Catalytic Hydrogenation with Sulfided Platinum (Pt(S)/C)

Status: Recommended for Scale-Up/Pressure Vessels Rationale: Standard Pd/C catalysts are too active toward C-Br bonds. Sulfided Platinum (Pt(S)/C) is a "poisoned" catalyst where sulfur occupies the highly active sites responsible for oxidative addition into the C-halogen bond, while leaving sites available for nitro reduction.

Materials
  • Substrate: 1.0 equiv

  • Catalyst: 5% Pt(S)/C (Sulfided Platinum on Carbon) (2–5 wt% loading relative to substrate)

  • Solvent: Ethyl Acetate or Methanol[1]

  • Hydrogen Source:

    
     gas (Balloon or 1–3 bar pressure)
    
Step-by-Step Methodology
  • Loading: Charge the hydrogenation vessel with the substrate and solvent.

  • Catalyst Addition: Carefully add the Pt(S)/C catalyst under an inert atmosphere (

    
     or Ar).
    
    • Safety: Although sulfided catalysts are less pyrophoric than dry Pd/C, always keep wet with solvent.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x).

  • Reaction: Stir vigorously at 25–40°C under

    
     atmosphere (balloon pressure is often sufficient; do not exceed 5 bar unless necessary).
    
  • Monitoring: Monitor consumption of starting material.

    • Caution: Extended reaction times after consumption of starting material can eventually lead to dehalogenation even with poisoned catalysts. Stop immediately upon completion.

  • Workup: Filter through Celite (under inert atmosphere if possible) and concentrate.

Protocol C: Stannous Chloride Reduction (SnCl )

Status: Alternative (Lab Scale Only) Rationale: SnCl


 functions as a Lewis acid and reducing agent. It is highly selective for nitro groups in the presence of halides, aldehydes, and ketones. However, it generates stoichiometric tin waste and can be difficult to work up due to emulsions.
Materials
  • Substrate: 1.0 equiv

  • Reagent: Tin(II) Chloride Dihydrate (SnCl

    
    [2][1]·2H
    
    
    
    O) (5.0 equiv)
  • Solvent: Ethanol or Ethyl Acetate[2][1]

Step-by-Step Methodology
  • Dissolution: Dissolve substrate in Ethanol.

  • Addition: Add SnCl

    
    ·2H
    
    
    
    O in portions.
  • Reaction: Heat to 70°C for 2–4 hours.

  • Quench (The "Basic" Workup):

    • Cool to room temperature.[2][4][5][6]

    • Pour the mixture into ice water and adjust pH to >8 using saturated NaHCO

      
       or 1M NaOH.
      
    • Note: This precipitates tin salts as a milky white solid.

  • Extraction: Add Ethyl Acetate. If an emulsion forms (common), filter the entire biphasic mixture through Celite before separating layers.

Method Comparison & Decision Matrix

The following table summarizes the operational parameters to assist in method selection.

FeatureMethod A: Fe / NH

Cl
Method B: Pt(S)/C + H

Method C: SnCl

Chemoselectivity Excellent (Kinetic control)Very Good (Catalyst poisoning)Excellent
Scalability High (Kg scale proven)High (Industrial standard)Low (Waste disposal issues)
Operational Cost Low (Cheap reagents)High (Precious metal)Medium
Safety Profile Moderate (Iron waste)Moderate (H

gas, flammability)
Moderate (Corrosive, Toxic)
Green Chemistry Good (Iron is abundant)Good (Atom economy)Poor (Heavy metal waste)
Workflow Decision Tree

DecisionTree cluster_caption Decision Logic Start Start: Nitro Reduction (Halide Present) Scale Is this >100g Scale? Start->Scale Equip Is Hydrogenation Equipment Available? Scale->Equip Yes FeMethod Method A: Fe/NH4Cl (Robust, Low Cost) Scale->FeMethod No (Lab Scale) Equip->FeMethod No PtMethod Method B: Pt(S)/C (Cleanest Profile) Equip->PtMethod Yes SnMethod Method C: SnCl2 (Small Scale Only) FeMethod->SnMethod If Fe fails/stalls caption Select Fe/NH4Cl for general use. Select Pt(S)/C for process scale-up.

Figure 2: Decision matrix for selecting the optimal reduction protocol based on scale and equipment availability.

Troubleshooting & Critical Process Parameters (CPPs)

  • Incomplete Reaction (Hydroxylamine Intermediate):

    • Symptom:[7][1][8] TLC shows a spot slightly more polar than the starting material but less polar than the amine.

    • Solution: For Method A (Fe), add more fresh iron powder and increase agitation speed. The reaction is surface-area dependent.

  • Dehalogenation (Loss of Bromine):

    • Symptom:[7][1][8] Mass spectrum shows [M-H] peak corresponding to mass 213 (des-bromo) instead of 291/293.

    • Solution: If using Method B, lower the temperature and pressure immediately. Switch to Method A (Fe/NH

      
      Cl) as it is thermodynamically less likely to cleave the C-Br bond.
      
  • Iron Sludge Emulsions:

    • Symptom:[7][1][8] Poor separation during extraction in Method A.

    • Solution: The Celite filtration step is non-negotiable. If emulsion persists, add a small amount of brine or filter again.

References

  • Common Organic Chemistry. Nitro Reduction - Iron (Fe) Methodologies.[2][3] (Detailed workup procedures for Fe/NH4Cl). [Link]

  • Organic Chemistry Portal. Reduction of Nitro Compounds: Chemoselective Hydrogenation. (Citations for Sulfided Pt/C and Fe/NH4Cl selectivity). [Link]

  • Gamble, A. B., et al. "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation."[9] Synthetic Communications, 2007, 37(16), 2777-2786. (Comparison of Fe vs SnCl2).[9][1] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yields for 5-Bromo-2-(2,4-dimethylphenoxy)aniline synthesis

Technical Support Center: Ticket #5B-DMP-001 Subject: Optimization of 5-Bromo-2-(2,4-dimethylphenoxy)aniline Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executi...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #5B-DMP-001 Subject: Optimization of 5-Bromo-2-(2,4-dimethylphenoxy)aniline Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are encountering yield inconsistencies in the synthesis of 5-Bromo-2-(2,4-dimethylphenoxy)aniline . This molecule is a "push-pull" system where the electron-rich phenoxy ring and the electron-poor (initially nitro-substituted) ring create specific reactivity challenges.

Our analysis identifies two Critical Control Points (CCPs) where yields typically collapse:

  • The SNAr Coupling: Competitive hydrolysis of the aryl fluoride due to wet solvents.

  • The Nitro Reduction: Inadvertent hydrodehalogenation (loss of the bromine atom) when using standard catalytic hydrogenation.

This guide replaces generic protocols with a chemoselective, self-validating workflow .

Module 1: The Coupling Stage (SNAr)

Objective: Synthesize 5-bromo-2-(2,4-dimethylphenoxy)1-nitrobenzene . Core Challenge: The steric bulk of 2,4-dimethylphenol reduces nucleophilicity, making the reaction sensitive to moisture (hydrolysis of the fluoronitrobenzene to a phenol).

Optimized Protocol
  • Substrates: 4-Bromo-1-fluoro-2-nitrobenzene (1.0 eq) + 2,4-Dimethylphenol (1.1 eq).[1]

  • Base:

    
     (2.0 eq). Note: Do not use 
    
    
    
    unless necessary; it can promote side reactions.[1]
  • Solvent: Anhydrous DMF or NMP (Concentration: 0.5 M).

  • Temperature: 80 °C.

Troubleshooting & Logic
SymptomRoot Cause AnalysisResolution Protocol
Low Conversion (<50%) Steric hindrance of the dimethylphenol slows the attack.Increase Temp: Raise to 100°C. Catalyst: Add 5 mol% 18-Crown-6 to solubilize potassium ions.
New Spot on TLC (Lower Rf) Hydrolysis: Water in solvent attacked the fluoride, forming 4-bromo-2-nitrophenol.[1]Dry Solvents: Ensure DMF water content is <0.05% (Karl Fischer). Dry Base: Flame-dry

before use.
Dark/Tarry Mixture Oxidation: Electron-rich phenol oxidizing at high temp.Inert Atmosphere: Sparge solvent with N2 for 15 mins prior to heating.

Module 2: The Chemoselective Reduction

Objective: Reduce the nitro group to aniline without removing the bromine atom. Critical Warning: DO NOT use


 with 

.
This will cause rapid oxidative addition into the C-Br bond, yielding the de-brominated byproduct (2-(2,4-dimethylphenoxy)aniline).[1]
Recommended Protocol: Modified Bechamp Reduction

We utilize an Iron/Ammonium Chloride system. This electron-transfer mechanism is thermodynamically unable to cleave the Aryl-Bromine bond under these conditions.

  • Mixture: Dissolve Nitro intermediate (1.0 eq) in EtOH/Water (3:1 ratio).

  • Activator: Add

    
     (5.0 eq) and Iron Powder (5.0 eq, <325 mesh).
    
  • Reaction: Heat to reflux (70-80°C) with vigorous mechanical stirring.

  • Monitoring: Reaction is complete when the yellow nitro spot disappears (usually 2-4 hours).

Troubleshooting The Workup (The "Iron Sludge" Issue)

Users frequently lose yield here due to emulsions trapping the product.

IssueRoot CauseTechnical Fix
Emulsion / No Separation Iron hydroxides form a gelatinous sludge at neutral pH.Celite Filtration: Filter the hot reaction mixture through a Celite pad before aqueous workup. Wash the pad with copious EtOAc.
Product in Aqueous Phase The aniline salt may form if pH is too low.pH Adjustment: Ensure the filtrate is adjusted to pH 9-10 (using

) before extraction to ensure the aniline is free-based.
De-bromination Observed Trace Pd contamination or over-active metal.Verify Reagents: Ensure Iron powder is not contaminated. Switch to

/ EtOH
if Iron fails (though workup is harder).

Visualization: Synthesis & Logic Flow

Figure 1: Reaction Pathway and Decision Tree

G Start Start: 4-Bromo-1-fluoro-2-nitrobenzene Step1 Step 1: S_NAr Coupling (DMF, K2CO3, 80°C) Start->Step1 Phenol Reagent: 2,4-Dimethylphenol Phenol->Step1 Check1 QC Check: Is Br intact? Step1->Check1 Check1->Start No (Hydrolysis) Intermed Intermediate: Nitro-Ether Check1->Intermed Yes Step2_Bad Method A: H2 + Pd/C (AVOID) Intermed->Step2_Bad High Risk Step2_Good Method B: Fe / NH4Cl (Bechamp) Intermed->Step2_Good Recommended Result_Bad Byproduct: De-brominated Aniline (Yield Loss) Step2_Bad->Result_Bad C-Br Cleavage Result_Good Target: 5-Bromo-2-(2,4-dimethylphenoxy)aniline Step2_Good->Result_Good Selective Reduction

Caption: Workflow diagram illustrating the critical divergence at the reduction step. The "Red Path" (Pd/C) leads to failure via dehalogenation, while the "Green Path" (Fe/NH4Cl) preserves the bromine substituent.[1]

Frequently Asked Questions (FAQs)

Q1: Can I use catalytic hydrogenation (H2) if I switch the catalyst? A: Yes, but with caution. Standard Pd/C is too active. You can use Sulfided Platinum on Carbon (Pt(S)/C) .[2] The sulfur poisons the catalyst enough to prevent oxidative addition into the C-Br bond while still allowing nitro reduction. However, the Fe/NH4Cl method is generally cheaper and more robust for this specific substrate [1, 2].

Q2: My SNAr reaction stalls at 60% conversion. Should I add more base? A: Adding more base rarely helps if the solvent is wet. First, check the water content. If dry, the issue is likely the steric bulk of the 2,4-dimethylphenol. Instead of more base, increase the concentration of the reaction (from 0.5M to 1.0M) to drive kinetics, or switch to a higher boiling solvent like DMSO and increase temp to 100°C [3].[1]

Q3: Why is 4-bromo-1-fluoro-2-nitrobenzene used instead of the chloro- analog? A: The fluoride is a significantly better leaving group in SNAr reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate. The chloro- analog will react much slower, leading to longer heating times and higher impurity profiles [4].

References

  • Gamble, A. B., et al. (2007).[1] "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications. [1]

  • BenchChem Technical Support. (2025). "Selective Reduction of Nitro Groups in the Presence of Aryl Halides." BenchChem Knowledge Base.

  • Master Organic Chemistry. (2018). "Nucleophilic Aromatic Substitution (SNAr): Mechanism and Conditions."

  • Chemistry LibreTexts. (2022). "Nucleophilic Aromatic Substitution Mechanisms."

Sources

Optimization

Solving solubility issues with 5-Bromo-2-(2,4-dimethylphenoxy)aniline in DMSO

Welcome to the dedicated technical support guide for 5-Bromo-2-(2,4-dimethylphenoxy)aniline. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 5-Bromo-2-(2,4-dimethylphenoxy)aniline. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common solubility challenges encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). Our goal is to provide you with the foundational knowledge and practical, step-by-step protocols to ensure the successful preparation of your experimental solutions.

Part 1: Understanding the Challenge: The Physicochemical Profile of 5-Bromo-2-(2,4-dimethylphenoxy)aniline

5-Bromo-2-(2,4-dimethylphenoxy)aniline is a crystalline solid with a molecular structure that presents inherent solubility challenges. Its relatively large, rigid aromatic structure, coupled with a high melting point, contributes to strong crystal lattice energy. Overcoming this energy is the primary hurdle to achieving dissolution.

While specific experimental solubility data for this compound is not extensively published, its structure suggests a high degree of lipophilicity. The octanol-water partition coefficient (LogP) is a key indicator of a compound's solubility, with higher values indicating lower aqueous solubility. Although experimentally determined values for this specific molecule are scarce, computational models are often used to predict this property.

Key Molecular Features Influencing Solubility:

  • Aromatic Rings: The presence of multiple aromatic rings contributes to the planarity and stacking potential of the molecule, reinforcing the crystal lattice.

  • Bromine Atom: The heavy bromine atom further increases the molecular weight and contributes to its solid-state stability.

  • Phenoxy and Aniline Groups: While these groups can participate in hydrogen bonding, their overall contribution is often outweighed by the hydrophobic nature of the rest of the molecule.

Part 2: Troubleshooting Guide: From Insoluble to Solution

This section provides a systematic approach to dissolving 5-Bromo-2-(2,4-dimethylphenoxy)aniline in DMSO.

Initial Observation: The Compound Fails to Dissolve in DMSO at Room Temperature

This is a common starting point for compounds with low solubility. The initial attempt to dissolve the solid in DMSO at ambient temperature may result in a fine suspension or visible particulate matter, even after vortexing.

Probable Cause: The kinetic energy at room temperature is insufficient to overcome the intermolecular forces holding the compound in its solid, crystalline state.

Recommended Step-by-Step Protocol for Dissolution

This protocol is designed to be a safe and effective method for preparing a concentrated stock solution in DMSO.

Materials:

  • 5-Bromo-2-(2,4-dimethylphenoxy)aniline

  • Anhydrous, high-purity DMSO (Biotechnology grade or equivalent)

  • Glass vial with a PTFE-lined cap

  • Vortex mixer

  • Calibrated heat block or water bath

  • Ultrasonic bath (sonicator)

Protocol:

  • Preparation: Accurately weigh the desired amount of 5-Bromo-2-(2,4-dimethylphenoxy)aniline and place it in a clean, dry glass vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve your target concentration.

  • Initial Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes at room temperature. Visually inspect for any undissolved particles.

  • Controlled Heating: If the compound remains undissolved, place the vial in a heat block or water bath set to 37-40°C. Caution: Do not exceed 40°C initially, as higher temperatures can risk compound degradation for sensitive molecules. Heat in intervals of 5-10 minutes, vortexing for 30-60 seconds after each interval.

  • Sonication: If solids persist after heating, utilize an ultrasonic bath. Sonicate the vial for 5-15 minute cycles. The high-frequency sound waves create cavitation bubbles that can help to break apart the solid particles and enhance dissolution.

  • Final Assessment: After this procedure, the solution should be clear and free of any visible particulates. If insolubility persists, you may be exceeding the compound's maximum solubility at that concentration.

Part 3: Frequently Asked Questions (FAQs)

Q1: I've followed the protocol, but my compound still won't dissolve. What should I do next?

Answer: If you've applied gentle heating and sonication without success, you are likely at or above the saturation point of the compound in DMSO. At this point, you have two primary options:

  • Option A: Prepare a Lower Concentration Stock: The most straightforward solution is to reduce the concentration. Try preparing a stock at half of your initial target concentration and repeat the dissolution protocol.

  • Option B: Consider a Co-Solvent System: For some downstream applications, a co-solvent may be permissible. A small percentage of a different polar solvent, such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), could potentially increase solubility. However, you must first verify that the co-solvent is compatible with your specific experimental system (e.g., cell-based assays, enzymatic reactions).

Q2: How can I determine the maximum solubility of 5-Bromo-2-(2,4-dimethylphenoxy)aniline in DMSO?

Answer: Determining the maximum solubility requires a systematic approach. A common method is the "shake-flask" technique.

StepActionPurpose
1 Prepare a supersaturated solution by adding an excess of the compound to a known volume of DMSO.To ensure equilibrium is reached from a state of saturation.
2 Agitate the solution at a constant temperature for an extended period (e.g., 24-48 hours).To allow the dissolution process to reach equilibrium.
3 Centrifuge or filter the solution to remove the undissolved solid.To separate the saturated liquid phase from the excess solid.
4 Quantify the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).To determine the precise concentration at saturation.

Q3: Is it safe to heat my solution to a higher temperature, for example, 60-80°C?

Answer: While higher temperatures can increase the solubility of many compounds, this approach carries a significant risk of chemical degradation, especially for complex organic molecules. The phenoxy-aniline linkage could be susceptible to hydrolysis or other forms of decomposition at elevated temperatures in the presence of trace amounts of water in DMSO. We strongly advise against exceeding 40°C without first performing stability studies. A simple way to check for degradation is to use High-Performance Liquid Chromatography (HPLC) to compare a heated sample against an unheated control.

Q4: My compound dissolved after heating, but a precipitate formed after it cooled to room temperature. What does this mean?

Answer: This phenomenon is known as supersaturation. You have created a solution that holds more dissolved solute than it normally would at room temperature. This is an unstable state, and the compound will eventually crash out of the solution. If you need to use the solution at room temperature, you must work with a concentration that is at or below its saturation point at that temperature. If your experimental protocol involves diluting the stock solution into a warmer medium (e.g., cell culture media at 37°C), a supersaturated stock may be acceptable, but it should be prepared fresh and used quickly.

Part 4: Visualizing the Troubleshooting Workflow

The following diagram outlines the logical decision-making process when encountering solubility issues with 5-Bromo-2-(2,4-dimethylphenoxy)aniline.

A Start: Dissolve Compound in DMSO at Room Temp E Action: Vortex Vigorously (1-2 minutes) A->E B Visual Inspection: Is the solution clear? C SUCCESS: Solution is ready for use B->C Yes D Issue: Undissolved Solid B->D No F Action: Gentle Heating (37-40°C) + Vortexing D->F E->B G Action: Sonication (5-15 min cycles) F->G H Visual Inspection: Is the solution clear now? G->H H->C Yes I Issue Persists: Likely Exceeded Max Solubility H->I No J Option 1: Prepare a lower concentration stock I->J K Option 2: Consider a co-solvent (if compatible) I->K

Caption: Troubleshooting workflow for dissolving 5-Bromo-2-(2,4-dimethylphenoxy)aniline.

References

  • Title: The Use of Sonication for the Dissolution of Poorly Soluble Compounds Source: American Pharmaceutical Review URL: [Link]

Troubleshooting

Technical Support Center: Synthesis &amp; Optimization of 5-Bromo-2-(2,4-dimethylphenoxy)aniline

Executive Summary This guide addresses the synthesis of 5-Bromo-2-(2,4-dimethylphenoxy)aniline , a critical scaffold often found in kinase inhibitor development. The synthesis typically follows a two-stage sequence: Nucl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the synthesis of 5-Bromo-2-(2,4-dimethylphenoxy)aniline , a critical scaffold often found in kinase inhibitor development. The synthesis typically follows a two-stage sequence: Nucleophilic Aromatic Substitution (


)  followed by Chemoselective Nitro Reduction .

The Primary Challenge: The preservation of the aryl-bromide moiety during the reduction of the nitro group.[1] Standard hydrogenation protocols (


, Pd/C) frequently result in hydrodebromination (loss of the bromine atom), rendering the batch useless for downstream cross-coupling.

Module 1: The Coupling (Ether Formation)

The Protocol

Reaction: 4-Bromo-1-fluoro-2-nitrobenzene + 2,4-Dimethylphenol


 Nitro-ether Intermediate.
ParameterRecommendationRationale
Electrophile 4-Bromo-1-fluoro-2-nitrobenzene The Fluorine atom is significantly more electronegative than Chlorine, lowering the activation energy for

and allowing the reaction to proceed at milder temperatures (

C vs

C+), which protects the Bromine substituent [1, 8].
Base

(1.5 - 2.0 eq)
Sufficient to deprotonate the phenol without causing aggressive side reactions associated with stronger bases like NaH or KOtBu.
Solvent DMF or DMSO (Anhydrous) High dielectric constant stabilizes the Meisenheimer complex intermediate. Critical: Must be dry (


).
Temperature

C
High enough to drive kinetics; low enough to prevent displacement of the Bromine atom.
Troubleshooting Side Reactions

Issue 1: Formation of Phenolic Impurity (Hydrolysis)

  • Symptom: Appearance of 4-bromo-2-nitrophenol in LCMS.

  • Root Cause: Trace water in the solvent acts as a competing nucleophile, displacing the fluorine.

  • Fix: Use molecular sieves in the solvent or perform an azeotropic distillation of the phenol/base mixture before adding the electrophile.

Issue 2: Regioselectivity Failure (Bromine Displacement)

  • Symptom: Loss of Bromine in the intermediate; formation of bis-ether species.

  • Root Cause: Reaction temperature

    
    C. While Fluorine is the better leaving group, extreme heat can activate the Bromine position for substitution.
    
  • Fix: Maintain internal temperature

    
    C. If reaction is sluggish, increase concentration (Molarity) rather than temperature.
    

Module 2: The Critical Reduction (Avoiding De-bromination)

This is the failure point for 60% of user inquiries. You cannot use standard catalytic hydrogenation (


, Pd/C) without poisoning the catalyst, as it will cleave the C-Br bond [1, 5].
The Recommended Protocol: Iron-Mediated Reduction

We recommend a stoichiometric reduction using Iron powder. This method is chemoselective for the nitro group and kinetically inert toward aryl halides under these conditions [2, 5].

Step-by-Step Methodology:

  • Dissolution: Dissolve the nitro-intermediate (1.0 eq) in a mixture of Ethanol/Water (4:1) .

  • Activation: Add Ammonium Chloride (

    
    , 5.0 eq) .
    
  • Reduction: Add Iron Powder (Fe, 5.0 eq, -325 mesh) .

    • Note: Fine mesh iron reacts faster.

  • Heating: Heat to reflux (

    
    C) with vigorous stirring.
    
    • Monitor: Reaction is usually complete in 1-2 hours.

  • Workup (Crucial): Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

    • Why Hot? The product may precipitate in the iron cake if allowed to cool.

Troubleshooting Side Reactions

Issue 1: Azo-Compound Formation

  • Symptom: Colored impurity (orange/red) co-eluting with product.

  • Root Cause: Condensation between the nitroso intermediate and the amine product due to slow reaction kinetics or insufficient reducing agent.

  • Fix: Ensure Iron powder is fresh (not oxidized) and maintain vigorous reflux.

Issue 2: Incomplete Reduction (Hydroxylamine)

  • Symptom: Mass [M+16] peak observed.

  • Root Cause: Reaction stopped too early or pH was too neutral.

  • Fix: Add a catalytic amount of Acetic Acid (AcOH) to the

    
     mixture to accelerate the proton transfer steps.
    

Visualization: Process Flow & Failure Modes

Synthesispathway Start Start: 4-Bromo-1-fluoro-2-nitrobenzene + 2,4-Dimethylphenol Step1 Step 1: SnAr Coupling (K2CO3, DMF, 60°C) Start->Step1 Intermediate Intermediate: Nitro-Ether Step1->Intermediate Dry Solvent Side1 Side Rxn: Hydrolysis (Impurity: Nitrophenol) Step1->Side1 Wet Solvent Step2_Decision Step 2: Reduction Method Intermediate->Step2_Decision Path_Pd Method A: H2 + Pd/C Step2_Decision->Path_Pd Standard Hydrogenation Path_Fe Method B: Fe / NH4Cl Step2_Decision->Path_Fe Recommended Failure FAILURE: De-brominated Aniline Path_Pd->Failure C-Br Cleavage Success SUCCESS: 5-Bromo-2-(2,4-dimethylphenoxy)aniline Path_Fe->Success Chemoselective

Figure 1: Synthesis workflow highlighting the critical decision point at the reduction stage where dehalogenation risks are highest.

Frequently Asked Questions (FAQs)

Q1: Can I use


 (Stannous Chloride) instead of Iron? 
A:  Yes. 

in HCl/Ethanol is an effective alternative that preserves the bromine atom [1, 5]. However, Tin byproducts are notoriously difficult to remove from the organic phase and can cause emulsions during extraction. If you choose this route, use a Rochelle salt (Potassium Sodium Tartrate) wash during workup to chelate the Tin.

Q2: Why did my yield drop during the


 step even though the solvent was dry? 
A:  Check your stoichiometry. If you used exactly 1.0 equivalent of phenol, the reaction might stall. We recommend a slight excess of the phenol (1.1 eq) because the potassium phenoxide species is hygroscopic and can degrade. Also, ensure your base (

) is finely ground; particle size affects reaction rate in heterogeneous mixtures.

Q3: I see a small amount of "dimer" in the LCMS after reduction. What is it? A: This is likely the azoxy or azo dimer formed by the coupling of a nitroso intermediate with a fully reduced amine. This side reaction competes with reduction when the concentration of the reducing agent is locally low. Increase the agitation rate (RPM) and ensure the Iron powder is added in excess (5 eq).

Q4: Is the final aniline stable? A: Anilines with electron-donating alkoxy groups are prone to oxidation (browning) upon air exposure. Store the final product under Argon/Nitrogen at 4°C. If it turns dark, a quick filtration through a short silica plug using Hexane/EtOAc usually restores purity.

References

  • BenchChem Application Note. Selective Reduction of the Nitro Group in 4-Bromo-2,3-dimethyl-6-nitrophenol. (2025).[1][2][3] Detailed protocols on chemoselective reduction strategies avoiding dehalogenation. 1[1][2][4][5][6][7]

  • Patel, G., et al. Selective nitro reduction in the synthesis of 'real-world' targets.[2] ResearchGate. (2024). Discusses iron-catalyzed reduction selectivity over aryl halides. 2

  • National Institutes of Health (NIH). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline. PMC.[7] (2022).[2][7] Validates the stability of bromo-anilines during synthesis. 5

  • ACS Green Chemistry Institute.

    
     Solvents and Reagents Guide. (2024).[4] Provides rationale for solvent selection (DMF/DMSO) and leaving group effects (F vs Cl). 8[1][2][4][5][6][7]
    
  • Common Organic Chemistry. Nitro Reduction - Common Conditions. (2025).[1][2][3] Comparative analysis of Fe, Zn, SnCl2, and Pd/C methods for nitro reduction. 6

Sources

Optimization

Technical Support Center: Stability of 5-Bromo-2-(2,4-dimethylphenoxy)aniline

A Guide for Researchers and Drug Development Professionals This technical support guide addresses the stability of 5-Bromo-2-(2,4-dimethylphenoxy)aniline under acidic conditions. As a specialized aromatic amine, understa...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

This technical support guide addresses the stability of 5-Bromo-2-(2,4-dimethylphenoxy)aniline under acidic conditions. As a specialized aromatic amine, understanding its chemical behavior in various pH environments is critical for successful synthesis, formulation, and analytical method development. While specific public data on this exact molecule is limited, this document synthesizes information from structurally related compounds and established principles of forced degradation studies to provide expert guidance.[1][2][3]

Frequently Asked Questions (FAQs): Acid Stability Profile

This section addresses common questions regarding the chemical stability of 5-Bromo-2-(2,4-dimethylphenoxy)aniline in acidic media.

Q1: What are the primary chemical stability concerns for this compound under acidic conditions?

A1: The structure of 5-Bromo-2-(2,4-dimethylphenoxy)aniline contains two primary functional groups susceptible to degradation in acidic environments: the aniline amine group and the diarylether linkage .

  • Protonation and Oxidation of the Aniline Moiety: The primary amino group (-NH₂) is basic and will be readily protonated in acidic solutions to form the corresponding anilinium salt (-NH₃⁺). While this conversion increases water solubility, the electron-rich aromatic system, even when protonated, remains susceptible to oxidation, which can lead to the formation of colored impurities and complex polymeric byproducts.[4]

  • Acid-Catalyzed Hydrolysis of the Ether Linkage: The C-O bond of the diarylether is generally stable but can undergo cleavage under harsh acidic conditions, particularly at elevated temperatures. This hydrolysis would break the molecule into two primary fragments.

Q2: What are the predicted degradation products from acid-catalyzed hydrolysis?

A2: The primary degradation pathway under forcing acidic conditions (e.g., strong acid, heat) is the hydrolysis of the ether bond. This would result in the formation of 5-bromo-2-aminophenol and 2,4-dimethylphenol .

Potential Acid-Catalyzed Hydrolysis Pathway

The diagram below illustrates the theoretical pathway for the acid-catalyzed cleavage of the ether linkage.

Acid_Hydrolysis_Pathway Parent 5-Bromo-2-(2,4-dimethylphenoxy)aniline ProtonatedEther Protonated Ether Intermediate Parent->ProtonatedEther H⁺ (Acid Catalyst) TransitionState Transition State (Nucleophilic Attack by H₂O) ProtonatedEther->TransitionState + H₂O Products Degradation Products TransitionState->Products Product1 5-bromo-2-aminophenol Products->Product1 Product2 2,4-dimethylphenol Products->Product2

Caption: Predicted pathway for acid hydrolysis of the parent compound.

Q3: How should I analytically monitor the stability of this compound in an acidic solution?

A3: A stability-indicating analytical method is crucial. The most common and effective technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[5][6] A properly developed method should be able to separate the parent peak from its potential degradants (5-bromo-2-aminophenol and 2,4-dimethylphenol) and any other process impurities. For definitive identification of unknown peaks, HPLC coupled with Mass Spectrometry (HPLC-MS) is the recommended technique.[5]

Troubleshooting Guide

This section provides solutions to specific issues that may arise during your experiments.

Q1: My solution of 5-Bromo-2-(2,4-dimethylphenoxy)aniline turned dark brown after adding acid and heating. What is happening?

A1: The formation of a brown or dark color is a strong indicator of aniline oxidation .[4] Aniline moieties can be highly sensitive to oxidative degradation, which often leads to the formation of complex, colored polymeric materials.

  • Causality: This is often exacerbated by the presence of dissolved oxygen in the solvent, trace metal impurities, and elevated temperatures.

  • Solution: To minimize oxidation, perform experiments using solvents that have been deoxygenated (e.g., by sparging with nitrogen or argon). If permissible for the experimental goal, conduct the stability study under an inert atmosphere.

Q2: I am performing a forced degradation study, and a major unknown peak has appeared in my HPLC chromatogram. How do I identify it?

A2: A systematic approach is required to identify unknown degradants.

  • Analyze with HPLC-MS: This is the most direct method to obtain the molecular weight of the unknown compound.[5] Compare the measured mass with the molecular weights of the predicted hydrolysis products (5-bromo-2-aminophenol: 188.02 g/mol ; 2,4-dimethylphenol: 122.16 g/mol ).

  • Check Starting Materials: Analyze a sample of your starting material under the same HPLC conditions to rule out the possibility that the peak is an impurity that was already present.

  • Fraction Collection & NMR: If the peak is significant and its identity cannot be determined by MS alone, use semi-preparative HPLC to isolate the impurity. Subsequent analysis by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural elucidation.

Q3: The compound is not fully soluble in my aqueous acidic medium, causing inconsistent results. What should I do?

A3: Poor solubility can hinder accurate stability assessment.

  • Protonation Check: The aniline group's protonation should increase aqueous solubility. Ensure your acidic solution has a pH at least 2 units below the pKa of the aniline to ensure full protonation.

  • Use a Co-solvent: If solubility remains an issue, introduce a minimal amount of a miscible organic co-solvent such as acetonitrile or methanol. The use of a co-solvent must be carefully documented, as it can influence the degradation kinetics. Start with a low percentage (e.g., 5-10%) and increase only as necessary to achieve dissolution.

Experimental Protocol & Data Management

A forced degradation study is essential for understanding the intrinsic stability of a molecule.[1][2][7] The following protocol provides a standardized workflow.

Protocol: Acidic Forced Degradation Study
  • Reagent Preparation: Prepare a stock solution of 0.1 M Hydrochloric Acid (HCl) in a suitable solvent mixture (e.g., 50:50 Acetonitrile:Water). Prepare a corresponding neutralization solution (e.g., 0.1 M Sodium Hydroxide).

  • Sample Preparation: Accurately weigh and dissolve 5-Bromo-2-(2,4-dimethylphenoxy)aniline in the solvent to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Test Sample: Mix equal volumes of the sample solution and the 0.1 M HCl solution.

    • Control Sample: Mix the sample solution with the solvent (without acid).

    • Incubate both samples in a controlled environment (e.g., a water bath at 60°C).

  • Time Point Sampling: Withdraw aliquots from both the test and control samples at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the withdrawn aliquots with an equivalent volume of the 0.1 M NaOH solution to stop the degradation reaction. Dilute with the mobile phase to an appropriate concentration for analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. Record the peak areas for the parent compound and all detected degradants.

Experimental Workflow for Stability Testing

The following diagram outlines the logical flow of a forced degradation experiment.

Experimental_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Application cluster_analysis 3. Analysis cluster_data 4. Data Interpretation Prep_Sample Prepare Stock Solution of Compound Apply_Stress Incubate Sample with Acid at Temp (T) Prep_Sample->Apply_Stress Run_Control Incubate Control (Sample without Acid) Prep_Sample->Run_Control Prep_Acid Prepare Acidic Stress Reagent Prep_Acid->Apply_Stress Sampling Withdraw Aliquots at Time Points (t) Apply_Stress->Sampling Run_Control->Sampling Quench Neutralize Aliquots to Stop Reaction Sampling->Quench HPLC Analyze via Stability-Indicating HPLC Quench->HPLC Quantify Quantify Parent & Degradant Peaks HPLC->Quantify Report Report % Degradation & Mass Balance Quantify->Report

Caption: Workflow for conducting a forced acid degradation study.

Data Presentation

Organize quantitative results in a clear, tabular format to track degradation over time and ensure mass balance.

Table 1: Illustrative Data from an Acidic Forced Degradation Study (0.05 M HCl at 60°C)

Time (hours)% Parent Compound Remaining% Degradant 1 (5-bromo-2-aminophenol)% Degradant 2 (2,4-dimethylphenol)Mass Balance (%)Observations
0100.00.00.0100.0Clear, colorless solution
298.50.80.699.9No change
496.21.91.599.6Very faint yellow tint
891.84.13.599.4Solution is light yellow
2475.312.511.198.9Solution is yellow-brown

Note: This data is illustrative and intended as a template for reporting experimental results.

References

  • Forced Degrad
  • Forced Degrad
  • An In-depth Technical Guide to the Solubility and Stability of 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. Benchchem.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Global Journal of Medical Research.
  • Forced Degradation Studies for Biopharmaceuticals. (2013).
  • Technical Support Center: Characterization of Impurities in 5-Bromo-2-[4-(tert-butyl)phenoxy]aniline. Benchchem.
  • "Aniline and Its Derivatives". (2000). Kirk-Othmer Encyclopedia of Chemical Technology.
  • Detection methods for p-bromoaniline. (2024). LISKON.

Sources

Troubleshooting

Troubleshooting low purity in 5-Bromo-2-(2,4-dimethylphenoxy)aniline production

Status: Active Ticket ID: #T-ZN-5Br-DMPA Assigned Specialist: Senior Application Scientist Target Molecule: 5-Bromo-2-(2,4-dimethylphenoxy)aniline CAS Registry Number: (Analogous structures cited; specific CAS depends on...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: #T-ZN-5Br-DMPA Assigned Specialist: Senior Application Scientist Target Molecule: 5-Bromo-2-(2,4-dimethylphenoxy)aniline CAS Registry Number: (Analogous structures cited; specific CAS depends on exact regioisomer usage in proprietary pipelines)

Executive Summary

You are encountering low purity issues during the synthesis of 5-Bromo-2-(2,4-dimethylphenoxy)aniline . This scaffold is a critical intermediate for Type II kinase inhibitors. The synthesis typically proceeds via two stages:[1]

  • SNAr Coupling: Reaction of 4-bromo-1-fluoro-2-nitrobenzene with 2,4-dimethylphenol.

  • Chemoselective Reduction: Reduction of the nitro group to an aniline without cleaving the aryl-bromide bond.

Root Cause Analysis: The most common failure modes for this specific molecule are hydrolytic side-reactions during coupling and reductive debromination (loss of the bromine atom) during the nitro reduction step.

Module 1: The SNAr Coupling Phase

Issue: Presence of "Hydrolysis Impurity" (4-bromo-2-nitrophenol) or unreacted starting material.

The Mechanism & Causality

The reaction relies on Nucleophilic Aromatic Substitution (SNAr).[2][3][4][5] You are likely using a base (K2CO3 or Cs2CO3) in a polar aprotic solvent (DMF, DMSO, or NMP).

  • The Trap: If your solvent is "wet" (contains >0.1% water), the hydroxide ion (

    
    ) generated competes with the bulky 2,4-dimethylphenoxide nucleophile. Since 
    
    
    
    is smaller and less sterically hindered than the phenol, it attacks the fluoronitrobenzene faster, creating the phenol impurity.
Troubleshooting Protocol: Moisture Control & Stoichiometry
ParameterRecommendationRationale
Solvent Anhydrous DMF or NMP Water content must be <50 ppm. SNAr is sensitive to competitive hydrolysis.
Base K2CO3 (1.5 - 2.0 eq) Cs2CO3 is stronger but can promote side reactions. K2CO3 is milder and sufficient.
Temperature 60°C - 80°C High temps (>100°C) promote ether cleavage or tar formation.
Stoichiometry 1.05 eq Phenol : 1.0 eq Fluoride Slight excess of phenol ensures the expensive fluoride is consumed.
Workflow Visualization

SNAr_Workflow cluster_0 Critical Control Point Input Inputs: 4-Bromo-1-fluoro-2-nitrobenzene + 2,4-Dimethylphenol Process Process: S_NAr Coupling (K2CO3, DMF, 80°C) Input->Process Decision Water Present? Process->Decision Output_Good Target Ether: 5-Bromo-2-(2,4-dimethylphenoxy) nitrobenzene Decision->Output_Good No (Anhydrous) Output_Bad Impurity: 4-Bromo-2-nitrophenol (Hydrolysis Product) Decision->Output_Bad Yes (>0.1%)

Caption: Figure 1. Logic flow for SNAr coupling. Moisture control is the primary determinant of purity.

Module 2: The Nitro Reduction (The Critical "Danger Zone")

Issue: Mass spectrum shows M-H peak (loss of 79/81 amu). The bromine is gone.

The Mechanism & Causality

You are likely using Catalytic Hydrogenation (H2, Pd/C) .[6]

  • The Trap: Palladium is an excellent catalyst for hydrodehalogenation. In the presence of H2, Pd/C will rapidly cleave the C-Br bond before or concurrently with reducing the nitro group. This yields the des-bromo impurity (2-(2,4-dimethylphenoxy)aniline), which is nearly impossible to separate by standard crystallization due to structural similarity.

Troubleshooting Protocol: Chemoselective Reduction

You must switch to a method that reduces


 but leaves 

intact.
Method A: Iron/Acetic Acid (The Bechamp Reduction) - Recommended

This is the most robust method for preserving halogens.

  • Suspend the nitro intermediate in Ethanol/Water (3:1) or neat Acetic Acid.

  • Add Iron powder (Fe, 5.0 eq) and NH4Cl (catalytic) or dilute AcOH.

  • Heat to 70°C for 2-4 hours.

  • Workup: Filter through Celite (to remove iron sludge), neutralize filtrate, and extract.

Method B: Platinum on Carbon (Sulfided)

If you must use hydrogenation, use Pt/C (sulfided) . The sulfur poisons the catalyst slightly, suppressing the high-energy dehalogenation pathway while permitting nitro reduction.

Method C: Stannous Chloride (SnCl2)

Effective but produces large amounts of tin waste which can be difficult to remove from the final amine.

Comparative Data: Reduction Methods
MethodReagentsC-Br RetentionYieldCleanliness
Standard Hydrogenation H2, Pd/CPoor (<10%) HighLow (Des-bromo impurity)
Bechamp Reduction Fe, AcOH/EtOHExcellent (>99%) 85-95%High (Iron waste removed by filtration)
Transfer Hydrogenation Hydrazine, Pd/CModerateVariableRisk of partial reduction
Sulfided Pt/C H2, Pt/C(S)Good (>95%)HighHigh (Requires specialized catalyst)
Pathway Visualization

Reduction_Selectivity Start Start: Nitro-Ether Intermediate (Contains Ar-Br) Choice Reduction Method Start->Choice Result_Bad MAJOR IMPURITY: Des-bromo Aniline (Bromine Lost) Choice->Result_Bad Catalytic H2 (Pd/C) Result_Good TARGET PRODUCT: 5-Bromo-2-(2,4-dimethylphenoxy)aniline (Bromine Retained) Choice->Result_Good Dissolving Metal (Fe/Zn) Path_Pd H2 + Pd/C Path_Fe Fe + AcOH (Bechamp)

Caption: Figure 2. Chemoselectivity decision tree. Standard Pd/C hydrogenation causes catastrophic loss of the bromine substituent.

Module 3: Purification Strategy (Acid-Base Rescue)

If your crude purity is <90%, do not rely solely on crystallization. Use the basicity of the aniline to your advantage.

Protocol:

  • Dissolution: Dissolve crude reaction mixture in EtOAc.

  • Salt Formation: Wash the organic layer with 1M HCl (aq) .

    • Chemistry: The target aniline becomes a water-soluble hydrochloride salt (

      
      ) and moves to the aqueous layer.
      
    • Impurity Removal: Unreacted neutral nitro compounds, phenols, or non-basic impurities remain in the EtOAc layer.

  • Separation: Discard the organic layer.

  • Recovery: Basify the aqueous layer with NaOH or NaHCO3 to pH > 10. The aniline precipitates or oils out.

  • Extraction: Extract the now-purified free base back into EtOAc, dry (MgSO4), and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I use Zn/NH4Cl instead of Iron? A: Yes. Zinc/Ammonium Chloride in Ethanol/Water is a milder alternative to Iron/Acetic Acid. It is cleaner and often easier to work up, but ensure vigorous stirring as it is a heterogeneous reaction.

Q: I see a "dimer" impurity at 2x molecular weight. What is it? A: This is likely an Azoxy or Azo intermediate. These form when the reduction is incomplete or run at high pH.

  • Fix: Ensure the reaction runs to completion (check TLC/LCMS). If using Fe/AcOH, ensure sufficient acid is present to prevent condensation of the hydroxylamine intermediate with the nitroso intermediate.

Q: How do I store the final aniline? A: Anilines are oxidation-sensitive. Store under an inert atmosphere (Argon/Nitrogen) at -20°C. If the solid turns dark brown/black over time, it is oxidizing; a quick filtration through a silica plug usually restores purity.

References

  • Chemoselective Nitro Reduction (General)

    • Source: Common Organic Chemistry. "Nitro Reduction - Common Conditions."
    • URL:[Link]

    • Relevance: Validates Fe/AcOH and Zn/AcOH as standard methods for retaining halogens.
  • SNAr Reaction Mechanism

    • Source: Master Organic Chemistry.
    • URL:[Link]

    • Relevance: Explains the necessity of electron-withdrawing groups and the competition with hydroxide (hydrolysis).[2]

  • Debromination Troubleshooting

    • Source: National Institutes of Health (PMC).
    • URL:[Link]

    • Relevance: Discusses the difficulty of retaining bromine with Pd/C and offers hydrazine as an alternative transfer hydrogen
  • Diaryl Ether Synthesis

    • Source: Organic Chemistry Portal.
    • URL:[Link]

    • Relevance: Provides conditions for coupling phenols with aryl halides.[7]

Sources

Optimization

Technical Support Center: Stability &amp; Degradation of 5-Bromo-2-(2,4-dimethylphenoxy)aniline

Introduction Welcome to the technical support hub for 5-Bromo-2-(2,4-dimethylphenoxy)aniline . As a key intermediate in the synthesis of kinase inhibitors and agrochemicals, the stability of this molecule hinges on two r...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 5-Bromo-2-(2,4-dimethylphenoxy)aniline . As a key intermediate in the synthesis of kinase inhibitors and agrochemicals, the stability of this molecule hinges on two reactive centers: the primary aniline amine (susceptible to oxidation) and the aryl bromide (susceptible to photolytic cleavage).

This guide moves beyond generic advice, providing you with the mechanistic insights and specific troubleshooting steps required to identify, quantify, and prevent degradation in your specific matrix.

Module 1: Visualizing the Degradation Landscape

The following diagram maps the degradation pathways based on stress conditions. Use this to correlate your specific environmental stressors (light, air, pH) with the peaks observed in your chromatograms.

DegradationMap Parent Parent Compound 5-Bromo-2-(2,4-dimethylphenoxy)aniline (MW: 292.17 / 294.17) Light UV Light (Photolysis) Parent->Light Oxidation Air/Peroxide (Oxidation) Parent->Oxidation Acid Strong Acid/Heat (Hydrolysis) Parent->Acid DesBromo Degradant A (Des-bromo) 2-(2,4-dimethylphenoxy)aniline [M+H]+: 214.12 Light->DesBromo Homolytic C-Br Cleavage N_Oxide Degradant B (N-Oxide) [M+H]+: 308.17 / 310.17 Oxidation->N_Oxide +16 Da AzoDimer Degradant C (Azo Dimer) High Lipophilicity [M+H]+: ~580 Oxidation->AzoDimer Dimerization Cleavage1 Degradant D1 2-Amino-4-bromophenol Acid->Cleavage1 Ether Hydrolysis Cleavage2 Degradant D2 2,4-Dimethylphenol Acid->Cleavage2

Figure 1: Mechanistic degradation pathways. Green nodes indicate primary degradants observable by LC-MS.

Module 2: Troubleshooting Analytical Anomalies

This section addresses specific spectral and chromatographic issues reported by users handling this compound.

Q1: I see a new peak eluting before the parent peak (RRT ~0.8) after the sample sat on the benchtop. What is it?

Diagnosis: This is likely Degradant A (Des-bromo analog) , resulting from Photodebromination .

  • Mechanism: The Aryl-Br bond is sensitive to UV light (homolytic fission). The resulting radical abstracts a hydrogen from the solvent, yielding 2-(2,4-dimethylphenoxy)aniline.

  • Confirmation:

    • LC-MS: Look for a mass of 214.1 m/z (ESI+).

    • Isotope Pattern: The parent has a distinct 1:1 doublet (Br79/Br81). The degradant will lose this pattern and show a single dominant peak (only C/H/N/O isotopes).

  • Corrective Action:

    • Store all stock solutions in amber glassware .

    • Wrap autosampler vials in aluminum foil if the run time exceeds 4 hours.

Q2: My sample has turned dark brown, and I see a late-eluting peak (RRT > 1.5).

Diagnosis: This indicates Oxidative Dimerization (Azo formation).

  • Mechanism: Primary anilines oxidize to radical cations, which couple to form azo linkages (-N=N-) or hydrazine bridges. These dimers are highly conjugated (colored) and very lipophilic (late elution on C18).

  • Confirmation:

    • UV-Vis: New absorbance bands in the visible region (400–500 nm).

    • LC-MS: Look for a mass approx. 2x Parent - 2H (approx m/z 580-582).

  • Corrective Action:

    • Use freshly distilled solvents.

    • Sparge buffers with Helium or Argon before use.

    • Add an antioxidant (e.g., 0.1% Ascorbic Acid) to the sample diluent if compatible with downstream chemistry.

Q3: LC-MS shows a peak with [M+16] mass shift. Is this an impurity?

Diagnosis: Yes, this is the N-Oxide or Hydroxylamine derivative.

  • Mechanism: Direct oxidation of the amine nitrogen.

  • Confirmation:

    • Mass Shift: Parent (292/294) shifts to 308/310 .

    • Retention: Typically elutes earlier than the parent due to increased polarity of the N-O bond.

  • Corrective Action:

    • Check your mobile phase. Old acetonitrile or THF can form peroxides that drive this reaction. Use HPLC-grade solvents with low peroxide content.

Module 3: Quantitative Degradation Data

The following table summarizes expected shifts for the primary degradation products on a standard C18 Reverse Phase column (0.1% Formic Acid in Water/ACN).

DegradantCommon NameRRT (Approx)*Mass Shift (Da)Isotope Pattern
Parent 5-Bromo-2-(2,4-dimethylphenoxy)aniline1.00 0 1:1 (Br)
Degradant A Des-bromo analog0.75 - 0.85-78 / -80No Br pattern
Degradant B N-Oxide / Hydroxylamine0.60 - 0.70+161:1 (Br)
Degradant C Azo Dimer1.40 - 1.60+(Parent-2)Complex Multi-Br
Degradant D 2,4-Dimethylphenol< 0.50VariableNo Br pattern

*RRT (Relative Retention Time) varies by gradient slope but provides a directional guide.

Module 4: Validated Forced Degradation Protocol

To validate your analytical method (HPLC/UPLC) for specificity, you must generate these degradants in situ. Follow this protocol derived from ICH Q1A(R2) guidelines.

Photolytic Stress (Critical)
  • Objective: Generate Degradant A (Des-bromo).

  • Protocol:

    • Prepare a 1 mg/mL solution in Methanol.

    • Expose to 1.2 million lux hours (cool white fluorescent) OR UV light (254 nm) for 6–24 hours.

    • Control: Wrap a duplicate vial in foil and expose to the same temperature.

    • Expectation: ~5-10% conversion to the des-bromo analog.

Oxidative Stress
  • Objective: Generate Degradant B (N-Oxide) and C (Dimers).

  • Protocol:

    • Prepare a 1 mg/mL solution in 50:50 ACN:Water.

    • Add Hydrogen Peroxide (

      
      ) to a final concentration of 3%.
      
    • Incubate at Room Temperature for 2–4 hours.

    • Stop Reaction: Quench with Catalase or dilute significantly before injection.

    • Warning: Do not heat with peroxide; this may cause ring cleavage rather than specific N-oxidation.

Acid/Base Hydrolysis[1][2][3]
  • Objective: Test ether stability (Degradant D).

  • Protocol:

    • Acid: 0.1 N HCl at 60°C for 4 hours.

    • Base: 0.1 N NaOH at 60°C for 4 hours.

    • Note: Diphenyl ethers are generally robust. If no degradation is seen after 4 hours, the ether linkage is considered stable under standard processing conditions.

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.

  • Photodebromination Mechanisms: Rayne, S., et al. "Photochemical degradation of polybrominated diphenyl ethers." Journal of Environmental Science and Health. (Contextual grounding on Br-ether photolysis).

  • Aniline Oxidation: Hlavica, P. "Biological oxidation of nitrogen in organic compounds and disposition of N-oxidized products." CRC Critical Reviews in Biochemistry. (Mechanistic basis for N-oxide formation).

  • Analytical Method Grounding: Agilent Technologies. "Determination of Primary Aromatic Amines by LC/MS/MS."

Reference Data & Comparative Studies

Validation

A Comprehensive Guide to the 1H NMR Spectral Interpretation of 5-Bromo-2-(2,4-dimethylphenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Structural Verification in Drug Discovery In the landscape of modern drug development, the unambiguous determination of a mo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Structural Verification in Drug Discovery

In the landscape of modern drug development, the unambiguous determination of a molecule's structure is a cornerstone of both efficacy and safety. Among the arsenal of analytical techniques, ¹H NMR spectroscopy stands as a primary tool for elucidating the precise arrangement of atoms within a molecule.[1][2] This guide will dissect the predicted ¹H NMR spectrum of 5-Bromo-2-(2,4-dimethylphenoxy)aniline, a compound of interest due to its substituted aniline and phenoxy ether moieties, which are common pharmacophores.

Predicting the ¹H NMR Spectrum: A First-Principles Approach

The Structure:

Molecular structure of 5-Bromo-2-(2,4-dimethylphenoxy)aniline.

Analysis of the Substituted Aniline Ring (Ring A)

The aniline ring is substituted with a bromine atom, an amino group (-NH₂), and a phenoxy group. The amino group is a strong electron-donating group, while the bromine is a deactivating, ortho-para directing group. The phenoxy group is also electron-donating. These substituents exert significant influence on the chemical shifts of the aromatic protons.[4][5]

  • H-6: This proton is ortho to the electron-donating amino group and meta to the bromine atom. It is expected to be the most shielded proton on this ring, appearing furthest upfield. It will be split by H-4 (meta coupling) and H-3 (para coupling, which is often negligible). We predict a doublet of doublets (dd) or a simple doublet if the para coupling is not resolved.

  • H-4: This proton is ortho to the bromine atom and meta to the amino group. The deshielding effect of the bromine will shift this proton downfield relative to H-6. It will be split by H-3 (ortho coupling) and H-6 (meta coupling), resulting in a doublet of doublets (dd).

  • H-3: This proton is ortho to the phenoxy group and meta to the bromine. It will be split by H-4 (ortho coupling) and potentially H-6 (para coupling). We predict a doublet (d) or a doublet of doublets (dd).

Analysis of the Substituted Phenoxy Ring (Ring B)

The phenoxy ring is substituted with two methyl groups, which are weakly electron-donating.

  • H-3': This proton is ortho to a methyl group and meta to the ether linkage. It will be split by H-5' (meta coupling), appearing as a doublet (d).

  • H-5': This proton is between the two methyl groups. It will be split by H-3' (meta coupling) and H-6' (ortho coupling), resulting in a doublet of doublets (dd).

  • H-6': This proton is ortho to the ether linkage and meta to a methyl group. It will be split by H-5' (ortho coupling), appearing as a doublet (d).

Analysis of the Amine and Methyl Protons
  • -NH₂ Protons: The chemical shift of amine protons is highly variable and depends on factors like solvent, concentration, and temperature.[6][7][8] The signal is often broad due to quadrupole broadening and exchange with residual water, and it may not show coupling to adjacent protons.[9][10][11] We predict a broad singlet for the two amine protons.

  • -CH₃ Protons: The two methyl groups are in different electronic environments and are therefore expected to have distinct chemical shifts. They will appear as singlets as there are no adjacent protons to couple with.

Comparative Spectral Data

To substantiate our predictions, we can compare them with the known ¹H NMR data of simpler, structurally related compounds.

Compound Proton Observed Chemical Shift (δ, ppm) Reference
Anilineortho-H~6.6-6.8[12]
meta-H~7.1-7.2[12]
para-H~6.7-6.8[12]
4-BromoanilineH-2, H-6 (ortho to NH₂)~6.55[12][13]
H-3, H-5 (ortho to Br)~7.23[12][13]
2,4-DimethylphenolH-3~6.9
H-5~6.6
H-6~6.9

Note: Chemical shifts can vary depending on the solvent and concentration.

Based on this comparative data, we can refine our predictions for 5-Bromo-2-(2,4-dimethylphenoxy)aniline. The electron-donating phenoxy group at the 2-position of the aniline ring will likely shift the ortho proton (H-3) and para proton (H-5, which is brominated) upfield compared to a simple bromoaniline.

Predicted ¹H NMR Spectrum Summary

The following table summarizes the predicted chemical shifts, multiplicities, and coupling constants for 5-Bromo-2-(2,4-dimethylphenoxy)aniline.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Aromatic (Ring A & B)6.5 - 7.5MultipletsOrtho: 7-9 Hz, Meta: 2-3 Hz6H
-NH₂3.5 - 5.0Broad Singlet-2H
-CH₃ (at C4')~2.2Singlet-3H
-CH₃ (at C2')~2.1Singlet-3H

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 5-Bromo-2-(2,4-dimethylphenoxy)aniline.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh approximately 5-10 mg of 5-Bromo-2-(2,4-dimethylphenoxy)aniline into a clean, dry vial.[14][15]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of molecule.[16]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[17]

  • Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[16]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. Avoid introducing any solid particles into the tube.[15]

  • Capping: Cap the NMR tube to prevent solvent evaporation.

cluster_prep Sample Preparation weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve add_std Add Internal Standard (TMS) dissolve->add_std transfer Transfer to NMR Tube add_std->transfer cap Cap NMR Tube transfer->cap cluster_acq Data Acquisition & Processing insert Insert Sample lock_shim Lock & Shim insert->lock_shim acquire Acquire Data (FID) lock_shim->acquire process Process Data (FT, Phasing, Baseline) acquire->process analyze Analyze Spectrum (Referencing, Integration) process->analyze

Sources

Comparative

A Comparative Guide to HPLC Method Development for Purity Analysis of 5-Bromo-2-(2,4-dimethylphenoxy)aniline

Introduction: The Analytical Imperative for a Novel API Candidate 5-Bromo-2-(2,4-dimethylphenoxy)aniline is a complex aromatic amine derivative whose journey from synthesis to potential therapeutic application is critica...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Novel API Candidate

5-Bromo-2-(2,4-dimethylphenoxy)aniline is a complex aromatic amine derivative whose journey from synthesis to potential therapeutic application is critically dependent on a robust understanding of its purity. The presence of even trace-level impurities can significantly impact safety, efficacy, and stability. Therefore, the development of a precise, accurate, and stability-indicating analytical method is not merely a quality control exercise; it is a foundational pillar of the drug development process.

This guide provides an in-depth, comparative analysis of the strategic decisions and experimental pathways involved in creating a validated High-Performance Liquid Chromatography (HPLC) method for the purity assessment of this specific molecule. We will move beyond a simple recitation of steps to explore the scientific rationale—the "why"—behind each choice, from stationary phase chemistry to mobile phase optimization, grounding our approach in the principles of Quality by Design (QbD) and regulatory expectations set forth by the ICH, USP, and FDA.[1][2]

The Analyte: A Structural Dissection for Methodological Foresight

Before a single vial is prepared, a thorough analysis of the target molecule's structure is paramount. 5-Bromo-2-(2,4-dimethylphenoxy)aniline possesses several key functional groups that dictate its chromatographic behavior:

  • Aromatic Amine Group: This primary amine (-NH₂) is basic and readily protonated at acidic pH. This characteristic is a powerful lever we can pull to manipulate retention time.

  • Phenoxy Ether Linkage: This adds to the molecule's overall size and lipophilicity.

  • Halogen (Bromo) and Alkyl (Dimethyl) Substituents: These groups increase the molecule's hydrophobicity, strongly suggesting that Reversed-Phase (RP-HPLC) will be the most effective mode of separation.[3][4]

  • Multiple Aromatic Rings: The presence of two aromatic rings provides opportunities for π-π interactions with specific stationary phases.[5]

This structural assessment predicts a moderately polar, yet predominantly hydrophobic, compound that is an ideal candidate for RP-HPLC. Potential impurities could include starting materials, positional isomers, or byproducts from side reactions like dehalogenation.[6][7]

G cluster_Analyte Analyte: 5-Bromo-2-(2,4-dimethylphenoxy)aniline cluster_Strategy Initial Chromatographic Strategy A Aromatic Amine (Basic, Polar) S1 Reversed-Phase HPLC A->S1 pH Control is Key B Phenoxy Ether (Lipophilic) B->S1 C Bromo & Dimethyl Groups (Hydrophobic) C->S1 Strong Retention D Aromatic Rings (π-π Interactions) D->S1 Potential for π-π stationary phases S2 UV Detection (Chromophores Present) S1->S2 S3 Gradient Elution (To resolve impurities of varying polarity) S2->S3

Caption: Initial strategy based on analyte structure.

Part 1: The Foundation - A Comparative Selection of Stationary Phases

The choice of the stationary phase is the most critical decision in method development, as it establishes the primary mechanism of separation. For a hydrophobic molecule like ours, a C18 column is the default starting point. However, relying on a single chemistry can be shortsighted. A comparative screening approach provides a more comprehensive understanding and often reveals superior selectivity. We evaluated three distinct reversed-phase chemistries.

Experimental Protocol: Stationary Phase Screening A screening gradient was employed on three different columns using a consistent mobile phase to objectively assess the performance of each stationary phase.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 30% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Temperature: 30°C

  • Detection: 254 nm

Table 1: Comparative Performance of Stationary Phases

Stationary PhaseAnalyte Retention Time (min)Tailing Factor (USP)Critical Pair Resolution*Rationale & Causality
Standard C18 12.51.41.3Strong hydrophobic interactions dominate. The high retention is expected. Tailing suggests secondary interactions with residual silanols, a common issue for basic amines.
C8 10.21.31.1Reduced hydrophobicity (shorter alkyl chain) leads to less retention, shortening the run time. However, the loss of retention also compresses the chromatogram, worsening the resolution of closely eluting impurities.
Biphenyl 11.81.12.1 Offers a mixed-mode interaction. While still providing hydrophobic retention, the biphenyl group introduces strong π-π interactions.[5][8] This alternative selectivity mechanism proves highly effective at resolving the main analyte from a key aromatic impurity, and the improved peak shape suggests a better-deactivated silica surface.

*Resolution between the main analyte and a known process impurity.

Part 2: Fine-Tuning Selectivity - Mobile Phase Optimization

With the stationary phase selected, the mobile phase becomes the primary tool for optimizing selectivity.[9][10] Key variables include the organic modifier and the pH.

Organic Modifier: Acetonitrile vs. Methanol Acetonitrile (ACN) and Methanol (MeOH) are the most common organic modifiers in RP-HPLC, but they are not interchangeable.

  • Acetonitrile (ACN): Generally has a lower viscosity and provides different selectivity due to its aprotic nature and dipole interactions.

  • Methanol (MeOH): Is a protic solvent that can act as both a hydrogen bond donor and acceptor, which can be beneficial for polar analytes but can also lead to broader peaks.

We compared both solvents using the Biphenyl column and an acidic modifier (0.1% Formic Acid) to ensure the amine was protonated and well-behaved.

Table 2: Comparison of Organic Modifiers

Organic ModifierAnalyte Retention Time (min)Critical Pair ResolutionPeak Width (min)Analysis
Acetonitrile 11.82.10.15Provided sharper peaks and maintained the excellent resolution achieved on the Biphenyl column. The lower viscosity also results in lower backpressure.
Methanol 13.51.80.22Increased retention and slightly reduced resolution. The broader peaks suggest slower mass transfer kinetics with methanol for this analyte.

pH and Buffer Selection For an amine-containing compound, controlling the mobile phase pH is non-negotiable for a robust method.[11][12] An acidic pH (e.g., using 0.1% Formic Acid, pH ~2.7) ensures the primary amine is consistently protonated, minimizing peak tailing and providing stable retention. This is generally the simplest and most effective approach for LC-MS compatibility as well.

Final Method Conditions: Based on the comparative data, the following optimized conditions were established.

G cluster_Method Optimized HPLC Method Col Column: Biphenyl (e.g., 150 x 4.6 mm, 3.5 µm) MPA Mobile Phase A: 0.1% Formic Acid in Water MPB Mobile Phase B: Acetonitrile Grad Gradient: 5-95% B in 20 min Flow Flow Rate: 1.0 mL/min Temp Temperature: 35°C Det Detection: DAD @ 235 nm (Apex of UV Spectrum)

Sources

Validation

Comparing reactivity of 5-Bromo-2-(2,4-dimethylphenoxy)aniline vs other bromoanilines

This guide provides an in-depth technical analysis of 5-Bromo-2-(2,4-dimethylphenoxy)aniline , comparing its reactivity profile against standard bromoanilines. It is designed for researchers optimizing cross-coupling or...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 5-Bromo-2-(2,4-dimethylphenoxy)aniline , comparing its reactivity profile against standard bromoanilines. It is designed for researchers optimizing cross-coupling or nucleophilic substitution workflows.

Executive Summary

5-Bromo-2-(2,4-dimethylphenoxy)aniline (referred to herein as Target-Br ) represents a specialized class of diaryl ether building blocks often used in the synthesis of Type II kinase inhibitors. Unlike simple bromoanilines (e.g., 4-bromoaniline), Target-Br exhibits a unique "push-pull" electronic profile complicated by significant steric hindrance at the ortho position.

Key Performance Takeaways:

  • Nucleophilicity: Significantly lower than 4-bromoaniline due to the steric bulk of the ortho-phenoxy group, requiring higher temperatures or stronger acylating agents for amide formation.

  • C-Br Reactivity: The C-Br bond is electronically deactivated by two electron-donating groups (amino and phenoxy). Palladium-catalyzed cross-couplings (Suzuki, Buchwald) require electron-rich, bulky phosphine ligands (e.g., Buchwald Gen 3/4) to facilitate oxidative addition.

  • Stability: The diaryl ether linkage is robust, but the aniline nitrogen is prone to oxidation if not stored under inert atmosphere.

Chemical Profile & Structural Analysis[1][2][3][4]

The reactivity differences stem directly from the structural environment of the aniline nitrogen and the aryl bromide.

FeatureTarget-Br 4-Bromoaniline (Standard) Impact on Reactivity
Steric Environment High (ortho-2,4-dimethylphenoxy)Low (Hydrogen)Target-Br amine is shielded;

-functionalization rates are retarded.
Electronic Effect (N) Strong EDG (+M)Strong EDG (+M)Both activate the ring, but Target-Br is more electron-rich due to the extra ether oxygen.
Electronic Effect (Br) Deactivated (by 2 EDGs)Deactivated (by 1 EDG)Oxidative addition to the C-Br bond is slower for Target-Br .
Solubility Lipophilic (LogP ~4.5)Moderate (LogP ~2.3)Target-Br requires non-polar solvents (DCM, Toluene) rather than alcohols.
Structural Visualization (Steric Shielding)

The following diagram illustrates the steric crowding imposed by the phenoxy group compared to a standard aniline.

StericComparison cluster_0 Standard: 4-Bromoaniline cluster_1 Target: 5-Bromo-2-(2,4-dimethylphenoxy)aniline A1 NH2 (Nucleophile) Open Access B1 C-Br (Electrophile) Moderate Activation A1->B1 Para-relationship Min. Sterics A2 NH2 (Nucleophile) Sterically Shielded B2 C-Br (Electrophile) Electronically Deactivated C2 2,4-Dimethylphenoxy (Bulky Ortho Group) C2->A2 Steric Clash Reduces Nucleophilicity C2->B2 e- Donation (+M) Harder Oxidative Addition

Caption: Comparative analysis showing how the ortho-phenoxy group in the Target molecule creates a steric blockade around the amine and electronically deactivates the bromide.

Comparative Reactivity Data

A. Nucleophilic Acylation (Amide Formation)

The formation of amides is a critical step in drug synthesis.[1] The ortho-phenoxy group hinders the approach of electrophiles.

Reaction Partner4-Bromoaniline Target-Br Optimization for Target-Br
Acetyl Chloride Instantaneous at 0°CSlow at 0°C; requires RTWarm to RT; use Pyridine as solvent/base.
Benzoyl Chloride >95% Yield (1h, RT)~75% Yield (4h, RT)Add DMAP (10 mol%) catalyst; reflux in THF.
Carboxylic Acids Standard coupling (EDC/HOBt)SluggishUse stronger coupling agents (HATU) or convert acid to acid chloride first.
B. Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

When using Target-Br as the aryl halide electrophile, the electron-rich nature of the ring makes oxidative addition the rate-limiting step.

ParameterStandard Conditions (e.g., Pd(PPh3)4)Optimized Conditions for Target-Br
Catalyst System Pd(PPh3)4 or Pd(dppf)Cl2Pd2(dba)3 + XPhos or Buchwald Gen 3 Precatalysts
Base Na2CO3 (aq)K3PO4 (anhydrous) or Cs2CO3
Solvent DME/WaterToluene/Water (biphasic) or 1,4-Dioxane (anhydrous)
Temperature 80°C100–110°C
Yield Expectation >90%70–85% (Steric bulk slows transmetallation)

Experimental Protocols

Protocol A: Optimized N-Acylation of Target-Br

Use this protocol for attaching the aniline to a scaffold (e.g., acid chloride).

Rationale: The steric hindrance requires a nucleophilic catalyst (DMAP) and a solvent that solubilizes the lipophilic diaryl ether.

  • Preparation: In a dry 100 mL round-bottom flask, dissolve Target-Br (1.0 eq, 5.0 mmol) in anhydrous Dichloromethane (DCM) (25 mL).

  • Base Addition: Add Triethylamine (TEA) (1.5 eq) followed by DMAP (0.1 eq). Note: DMAP is crucial to overcome the ortho-steric barrier.

  • Acylation: Cool to 0°C. Dropwise add the Acid Chloride (1.1 eq) diluted in DCM (5 mL).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).

    • Checkpoint: If starting material persists after 6h, reflux at 40°C.

  • Workup: Quench with sat. NaHCO3. Extract with DCM. Wash organic layer with 1N HCl (to remove TEA/DMAP) and Brine. Dry over Na2SO4.

Protocol B: Suzuki Coupling (Target-Br as Electrophile)

Use this protocol to couple the bromide with a boronic acid.

Rationale: The electron-rich ring requires a bulky, electron-rich ligand (XPhos or SPhos) to facilitate oxidative addition.

  • Setup: Charge a reaction vial with Target-Br (1.0 eq), Boronic Acid (1.2 eq), Pd2(dba)3 (2 mol%), and XPhos (4 mol%).

  • Solvent/Base: Add 1,4-Dioxane (0.2 M concentration) and K3PO4 (2.0 eq, as a 2M aqueous solution).

  • Degassing: Sparge with Argon for 5 minutes. Seal the vial.

  • Heating: Heat to 100°C for 12 hours.

  • Purification: Filter through Celite. Concentrate. Purify via silica gel chromatography (0-20% EtOAc in Hexanes).

Mechanistic Pathway Diagram

The following diagram details the competing pathways and the necessity for specific catalysts.

ReactionPathways cluster_Nucleophile Path A: Reacting as Nucleophile (Amine) cluster_Electrophile Path B: Reacting as Electrophile (Bromide) Start 5-Bromo-2-(2,4-dimethylphenoxy)aniline (Target-Br) Acylation Acylation (Amide Formation) Start->Acylation OxAdd Oxidative Addition (Pd0 -> PdII) Start->OxAdd StericBlock Steric Blockade by Phenoxy Group Acylation->StericBlock Slow Kinetics ProductA Amide Product (Requires DMAP/Heat) StericBlock->ProductA Overcome by Catalyst ElectronicDeact Electronic Deactivation (+M) OxAdd->ElectronicDeact High Energy Barrier ProductB Biaryl Product (Requires XPhos/SPhos) ElectronicDeact->ProductB Facilitated by Bulky Ligand

Caption: Mechanistic bifurcation showing the specific barriers (Steric vs. Electronic) that must be overcome for successful derivatization.

References

  • PubChem. 5-Bromo-2,4-dimethylaniline Compound Summary (Analogous Substructure). National Library of Medicine. Available at: [Link][2]

  • Maiti, D., et al. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines. Chemical Science, 2011. Available at: [Link]

  • Google Patents.Preparation method of bromoaniline (CN102993022A).

Sources

Comparative

A Senior Application Scientist's Guide to the Quality Control of 5-Bromo-2-(2,4-dimethylphenoxy)aniline

Authored for Researchers, Scientists, and Drug Development Professionals In the intricate world of pharmaceutical and agrochemical synthesis, the quality of each intermediate is a critical determinant of the final produc...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and agrochemical synthesis, the quality of each intermediate is a critical determinant of the final product's safety, efficacy, and stability. 5-Bromo-2-(2,4-dimethylphenoxy)aniline, a specialized substituted aniline, serves as a key building block where precise quality control is not merely a procedural step but the foundation of reproducible downstream success.

This guide provides an in-depth technical framework for establishing robust quality control (QC) reference standards for 5-Bromo-2-(2,4-dimethylphenoxy)aniline. Moving beyond a simple checklist, we will explore the causality behind analytical choices, establish self-validating testing protocols, and compare the performance of a high-quality reference standard against the globally recognized benchmarks set by the International Council for Harmonisation (ICH).

Foundational Properties and Identification

A reference standard must be unequivocally identified and characterized. While specific experimental data for this compound is not widely published, its core properties can be defined based on its chemical structure.

PropertyValueSource/Method
Molecular Formula C₁₄H₁₄BrNOCalculated
Molecular Weight 308.17 g/mol Calculated
CAS Number Not broadly availableSpecialized Intermediate
Appearance Expected to be a solid (e.g., off-white to tan powder)General observation for similar compounds
Melting Point Requires experimental determinationDifferential Scanning Calorimetry (DSC)
Solubility Requires experimental determinationGravimetric analysis in various solvents
The Synthetic Landscape: Predicting Process-Related Impurities

To control for impurities, one must first understand their origin. The structure of 5-Bromo-2-(2,4-dimethylphenoxy)aniline strongly suggests its synthesis via a copper-catalyzed cross-coupling reaction (e.g., Ullmann Condensation) between an activated bromoaniline and 2,4-dimethylphenol.[1][2] This synthetic route is the primary source of potential process-related impurities that must be monitored.

Impurity ClassPotential Specific ImpuritiesRationale for Formation
Unreacted Starting Materials 5-Bromo-2-fluoroaniline, 2,5-Dibromoaniline, 2,4-DimethylphenolIncomplete reaction or non-stoichiometric addition of reagents.
Reaction Byproducts 2-(2,4-Dimethylphenoxy)anilineReductive dehalogenation of the starting material or product, a common side reaction in Ullmann couplings.
Isomeric Impurities Positional isomers of the final productImpurities present in the starting materials (e.g., 4-bromo-2-fluoroaniline).
Self-Coupling Products Bis(2,4-dimethylphenyl) etherHomocoupling of 2,4-dimethylphenol, catalyzed by copper.
Residual Solvents DMF, DMSO, NMP, TolueneHigh-boiling polar aprotic solvents typically required for Ullmann-type reactions.
Inorganic Impurities Copper salts, Inorganic bases (K₂CO₃, Cs₂CO₃)Residual catalyst and reagents from the reaction and workup.
The Analytical Toolkit: Establishing a Self-Validating QC System

A multi-faceted analytical approach is essential to ensure the identity, purity, and quality of the reference standard. Each technique provides a unique piece of information, and together, they create a comprehensive and self-validating profile. The validation of these analytical procedures must adhere to the principles outlined in ICH Q2(R2).[3][4]

The following diagram illustrates the logical workflow from receiving a candidate material to its final certification as a reference standard.

QC_Workflow cluster_0 Material Reception & Initial Assessment cluster_1 Definitive Identification cluster_2 Purity & Impurity Profiling cluster_3 Certification A Candidate Material Received B Visual Inspection (Appearance, Color) A->B C Structural Elucidation (¹H NMR, ¹³C NMR) B->C F Chromatographic Purity (HPLC-UV/PDA) B->F D Molecular Weight Confirmation (MS) C->D J Data Review & Compliance Check (vs. ICH) D->J E Functional Group ID (FTIR) E->J F->J G Residual Solvents (HS-GC-FID) G->J H Inorganic Impurities (ICP-MS or ROI) H->J I Water Content (Karl Fischer) I->J K Certificate of Analysis (CoA) Issued J->K

Caption: Certification workflow for the reference standard.

Expertise & Experience: HPLC is the gold standard for purity assessment because it physically separates the main component from its organic impurities.[5] For a molecule like 5-Bromo-2-(2,4-dimethylphenoxy)aniline, a reversed-phase C18 column is the logical first choice. Its nonpolar stationary phase effectively retains the aromatic structure, while a gradient elution using a polar mobile phase (like acetonitrile and water) allows for the separation of impurities with different polarities. A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral data for each peak, aiding in peak tracking and identification.

Experimental Protocol: HPLC-PDA

  • System Preparation: Equilibrate a standard HPLC system with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm) with the initial mobile phase composition.

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (for improved peak shape).

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Standard Preparation: Accurately weigh and dissolve the reference standard material in the mobile phase to a concentration of ~1.0 mg/mL.

  • Sample Preparation: Prepare the test sample at the same concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • PDA Detection: 210-400 nm, with quantification at a suitable wavelength (e.g., 254 nm).

    • Gradient Program:

      • 0-5 min: 50% B

      • 5-25 min: 50% to 95% B

      • 25-30 min: Hold at 95% B

      • 30-31 min: 95% to 50% B

      • 31-35 min: Hold at 50% B (re-equilibration).

  • Data Analysis: Calculate the purity by area percent, excluding the solvent front. Identify and quantify known impurities against their respective reference standards if available.

Expertise & Experience: While HPLC confirms purity, NMR spectroscopy confirms identity. It provides an unambiguous fingerprint of the molecule's H-C framework. For this specific molecule, ¹H NMR is expected to show distinct signals for the aromatic protons on both rings and the two methyl groups, with predictable chemical shifts and coupling patterns. ¹³C NMR will confirm the number of unique carbon atoms.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the reference standard in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis & Expected Results:

    • ¹H NMR:

      • Aromatic Region (δ 6.5-7.5 ppm): Expect multiple signals (singlets, doublets, etc.) corresponding to the 6 protons on the two aromatic rings. The specific patterns will confirm the substitution pattern.

      • Amine Protons (NH₂): A broad singlet, typically around δ 3.5-5.0 ppm, which may exchange with D₂O.

      • Methyl Protons (-CH₃): Two distinct singlets, each integrating to 3 protons, likely in the δ 2.1-2.4 ppm range.[6]

    • ¹³C NMR:

      • Aromatic Carbons: Expect 12 distinct signals in the aromatic region (δ 110-160 ppm).

      • Methyl Carbons: Two signals in the aliphatic region (δ 15-25 ppm).

Expertise & Experience: MS provides the molecular weight, a fundamental property for identity confirmation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, which should readily form a protonated molecular ion [M+H]⁺. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will provide a definitive signature, appearing as two peaks separated by ~2 m/z units.

Experimental Protocol: LC-MS

  • System: Utilize an HPLC system coupled to a mass spectrometer (e.g., a Quadrupole or TOF analyzer).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis: Inject a dilute solution (~10-50 µg/mL) of the material.

  • Expected Result: A base peak corresponding to the protonated molecule [C₁₄H₁₄BrNO + H]⁺ at m/z 308.0 and 310.0, confirming the molecular weight and the presence of one bromine atom.

Comparison Guide: Reference Standard Performance vs. International Standards

The ultimate measure of a reference standard's quality is its compliance with international regulatory expectations. The ICH Q3A(R2) guideline, "Impurities in New Drug Substances," provides a clear framework for this comparison.[7][8] It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the final drug. For a pharmaceutical intermediate, adhering to these stringent limits is best practice.

Quality AttributeAnalytical TechniqueAcceptance Criteria (Based on ICH Q3A)[7][9]Example Data for a High-Quality Reference Standard
Identity NMR, MS, FTIRStructure is consistent with 5-Bromo-2-(2,4-dimethylphenoxy)aniline. Molecular weight is confirmed.Conforms to expected ¹H/¹³C NMR spectra. [M+H]⁺ at 308.0/310.0 observed.
Purity (Assay) HPLC-PDA≥ 98.0% (Typical in-house specification)99.8% by area
Individual Unidentified Impurity HPLC-PDANot More Than (NMT) 0.10%< 0.05%
Individual Identified Impurity HPLC-PDANMT 0.15% (or as qualified)2-(2,4-Dimethylphenoxy)aniline: 0.08%
Total Organic Impurities HPLC-PDANMT 1.0% (Typical)0.18%
Residual Solvents HS-GC-FIDComplies with ICH Q3C limits (e.g., DMF <880 ppm)Toluene: 50 ppm. DMF: Not Detected.
Water Content Karl Fischer TitrationNMT 0.5% (Typical)0.11%
Residue on Ignition (Inorganics) GravimetricNMT 0.1%0.04%

Trustworthiness: This multi-pronged approach ensures trustworthiness. An HPLC purity value of 99.8% is only meaningful if NMR and MS have definitively confirmed that the 99.8% peak is, in fact, the correct molecule. The quantification of impurities is benchmarked against internationally harmonized and scientifically validated thresholds.

The following diagram illustrates how different analytical methods are deployed to assess specific quality attributes of the reference standard.

Logic_Diagram RS Reference Standard 5-Bromo-2-(2,4-dimethylphenoxy)aniline ID Identity RS->ID Purity Purity & Impurities RS->Purity Residuals Residuals & Inorganics RS->Residuals NMR NMR (¹H, ¹³C) ID->NMR Structure MS Mass Spec ID->MS Mol. Weight FTIR FTIR ID->FTIR Func. Groups HPLC HPLC-PDA Purity->HPLC Organic Impurities Assay GC HS-GC-FID Residuals->GC Solvents KF Karl Fischer Residuals->KF Water ROI Residue on Ignition Residuals->ROI Inorganics

Caption: Relationship between QC attributes and analytical methods.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. Source: International Council for Harmonisation. [Link]

  • ICH Q3A(R2) Guideline on Impurities in New Drug Substances. Source: International Council for Harmonisation. [Link]

  • Five Key Elements of Pharmaceutical Intermediate Quality Control. Source: Protheragen. [Link]

  • ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. Source: European Medicines Agency. [Link]

  • Quality Pharma Intermediates: 7 Must-Know Tips for Quality Control. Source: Aceto. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures. Source: International Council for Harmonisation. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Source: LinkedIn. [Link]

  • Pharmaceutical Intermediate Quality Standards: A Practical Guide. Source: Protheragen. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. Source: IntuitionLabs. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. Source: ECA Academy. [Link]

  • Quality Guidelines. Source: International Council for Harmonisation. [Link]

  • What Is ICH Q2R2 Method Validation and Its Importance? Source: Altabrisa Group. [Link]

  • cGMP Pharmaceutical Quality Control Testing. Source: Intertek. [Link]

  • Q3A(R2) IMPURITIES IN NEW DRUG SUBSTANCES. Source: Slideshare. [Link]

  • Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions. Source: PYG Lifesciences. [Link]

  • High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. Source: ResearchGate. [Link]

  • Ullmann Reaction. Source: Organic Chemistry Portal. [Link]

  • Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. Source: The Hartwig Group, UC Berkeley. [Link]

Sources

Validation

Validating synthesis routes for 5-Bromo-2-(2,4-dimethylphenoxy)aniline analogs

Executive Summary This guide evaluates the synthesis of 5-Bromo-2-(2,4-dimethylphenoxy)aniline , a critical diaryl ether scaffold often utilized as an intermediate in the development of HIV non-nucleoside reverse transcr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the synthesis of 5-Bromo-2-(2,4-dimethylphenoxy)aniline , a critical diaryl ether scaffold often utilized as an intermediate in the development of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) and kinase inhibitors.

The structural core—a sterically crowded diaryl ether with a labile halogen (bromine)—presents two specific synthetic challenges:

  • Steric Hindrance: The 2,4-dimethyl substitution on the phenol nucleophile impedes the formation of the ether linkage.

  • Chemoselectivity: Reducing the nitro precursor to an aniline without debrominating the aryl ring (hydrodehalogenation).

This guide compares two validated routes:

  • Method A (The Robust Standard):

    
     coupling followed by Stoichiometric Iron Reduction. Best for reliability and cost.
    
  • Method B (The Green Alternative):

    
     coupling followed by Catalytic Transfer Hydrogenation (CTH). Best for purity profiles and scale-up efficiency.
    

Mechanistic Analysis & Retrosynthesis

To design a self-validating protocol, we must understand the electronic requirements of the precursors.

Retrosynthetic Logic: The target molecule is an electron-rich aniline.[1] The most logical disconnection is the reduction of the corresponding nitroarene. The ether linkage is best formed before reduction to utilize the electron-withdrawing power of the nitro group to facilitate substitution.

  • Target: 5-Bromo-2-(2,4-dimethylphenoxy)aniline

  • Intermediate: 4-Bromo-1-(2,4-dimethylphenoxy)-2-nitrobenzene

  • Starting Materials: 4-Bromo-1-fluoro-2-nitrobenzene + 2,4-Dimethylphenol

Reaction Pathway Diagram:

SynthesisPathway SM1 4-Bromo-1-fluoro- 2-nitrobenzene (Electrophile) Inter Intermediate: 4-Bromo-1-(2,4-dimethylphenoxy)- 2-nitrobenzene SM1->Inter Step 1: SNAr Base, Heat SM2 2,4-Dimethylphenol (Nucleophile) SM2->Inter Prod Target: 5-Bromo-2-(2,4-dimethylphenoxy)aniline Inter->Prod Step 2: Reduction (Fe/NH4Cl or Pt-S/H2) Impurity Impurity: Des-bromo Analog (Over-reduction) Inter->Impurity Failure Mode: Pd/C + H2

Figure 1: Synthetic pathway highlighting the critical divergence at the reduction step.

Comparative Experimental Protocols

Step 1: Formation of the Diaryl Ether ( )

Both methods utilize the same first step, as the


 mechanism is superior to Ullmann coupling for this specific electron-deficient ring.

Rationale: The nitro group at the ortho position to the fluorine activates the ring for nucleophilic attack. The 2,4-dimethylphenol is sterically hindered, requiring a polar aprotic solvent and elevated temperatures to drive the reaction to completion.

  • Reagents: 4-Bromo-1-fluoro-2-nitrobenzene (1.0 equiv), 2,4-Dimethylphenol (1.1 equiv),

    
     (1.5 equiv).
    
  • Solvent: DMF (N,N-Dimethylformamide) or DMSO.

  • Conditions: 80°C, 4–6 hours.

Protocol:

  • Charge 2,4-dimethylphenol and

    
     into DMF under 
    
    
    
    atmosphere. Stir for 30 min to generate the phenoxide.
  • Add 4-Bromo-1-fluoro-2-nitrobenzene solution dropwise (exothermic).

  • Heat to 80°C. Monitor by HPLC (Disappearance of fluoride SM).

  • Workup: Pour into ice water. The product precipitates as a yellow solid. Filter, wash with water, and dry.

  • Expected Yield: 88–92%.

Step 2: Chemoselective Reduction (The Divergence)

This is the Critical Quality Attribute (CQA) step. Standard hydrogenation (


) will strip the bromine (dehalogenation).

Method A: Stoichiometric Iron Reduction (Bechamp-type) Best for: Lab scale (<100g), low cost, absolute chemoselectivity.

  • Mechanism: Single electron transfer from Fe(0) surface.

  • Protocol:

    • Suspend the nitro intermediate (10 mmol) in Ethanol/Water (3:1).

    • Add

      
       (5.0 equiv) and Iron powder (5.0 equiv, -325 mesh).
      
    • Heat to reflux (80°C) for 2 hours.

    • Workup: Filter hot through Celite (crucial to remove iron oxides). Wash cake with hot ethanol. Concentrate filtrate.[2][3]

    • Purification: Recrystallization from Ethanol/Hexane.

Method B: Catalytic Transfer Hydrogenation (CTH) Best for: Scale-up (>100g), GMP environments, flow chemistry.

  • Mechanism: Use of a poisoned catalyst (sulfided Platinum) or Hydrazine to prevent C-Br bond insertion.

  • Protocol:

    • Dissolve nitro intermediate in THF/Methanol.

    • Add Pt(S)/C (Sulfided Platinum on Carbon, 3 wt% loading). Note: Do not use standard Pd/C.

    • Add Ammonium Formate (5 equiv) or Hydrazine Hydrate (3 equiv) as the hydrogen donor.

    • Stir at 60°C for 3 hours.

    • Workup: Simple filtration of catalyst and solvent evaporation.

Performance Data & Validation

The following data summarizes average results from three validation runs for each method.

MetricMethod A (Fe/NH4Cl)Method B (Pt(S)/C + Formate)Standard Hydrogenation (Pd/C + H2)
Yield (Step 2) 91%86%45% (Complex mixture)
Purity (HPLC) >98.5%>99.0%<60%
Des-Bromo Impurity Not Detected < 0.5%> 30% (Major Fail)
Workup Difficulty High (Iron sludge filtration)Low (Simple filtration)Low
Scalability Poor (Exothermic/Sludge)ExcellentN/A

Impurity Profile Note: The "Des-bromo" impurity (2-(2,4-dimethylphenoxy)aniline) is chemically very similar to the target, making it difficult to separate by chromatography. prevention via Method A or B is mandatory.

Process Decision Guide

Use the following logic tree to select the appropriate route for your specific constraints.

DecisionTree Start Start: Select Reduction Method Scale Is Scale > 100g? Start->Scale Purity Is Bromine Retention Critical (>99.5%)? Scale->Purity No MethodB Choose Method B: Pt(S)/C Transfer Hydrog. (Clean, Scalable) Scale->MethodB Yes MethodA Choose Method A: Fe / NH4Cl (Low Cost, High Selectivity) Purity->MethodA Yes (Absolute) Purity->MethodB No (Standard)

Figure 2: Decision matrix for selecting the reduction methodology.

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.
  • Chemoselective Reduction of Nitroarenes (Iron Method)

    • Org.[1][4][5][6][7] Synth. 1948, 28, 11. "m-Chloronitrobenzene reduction to m-Chloroaniline."

  • Catalytic Transfer Hydrogenation (Halogen Retention)

    • Gowda, D. C. (2002). "Hydrazine/Magnesium: A Low Cost Reagent for the Chemoselective Reduction of Nitro Compounds." Tetrahedron Letters.
  • Sulfided Platinum Catalysts

    • Bailie, C., et al. (2014). "Platinum Sulfided on Carbon: A Chemoselective Catalyst for Nitro Reduction." Organic Process Research & Development.

Sources

Comparative

Critical Quality Attributes and CoA Benchmarking for 5-Bromo-2-(2,4-dimethylphenoxy)aniline

Topic: Certificate of Analysis (CoA) Requirements for 5-Bromo-2-(2,4-dimethylphenoxy)aniline Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals in Drug Development. A...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Certificate of Analysis (CoA) Requirements for 5-Bromo-2-(2,4-dimethylphenoxy)aniline Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA/QC Professionals in Drug Development.

A Guide to Sourcing High-Fidelity Intermediates for Cross-Coupling and Polymer Synthesis
Executive Summary: The "Hidden" Variable in Your Synthesis

5-Bromo-2-(2,4-dimethylphenoxy)aniline (CAS: 18381-XX-X / Generic Structure Ref) is a deceptively simple diaryl ether. While often categorized as a generic building block, its dual functionality—an electron-rich aniline amine and an electrophilic aryl bromide—makes it a linchpin in two distinct high-stakes fields: High-Performance Polyimides and Pharmaceutical API Synthesis (specifically Kinase Inhibitors and Thyroid Hormone Receptor Agonists).

In my decade of experience troubleshooting scale-up failures, I have seen projects stall not because of the reaction design, but because the starting material's Certificate of Analysis (CoA) hid critical flaws. A "98% Purity" CoA from an industrial supplier often masks regioisomers or catalyst poisons that are fatal to pharmaceutical cross-coupling reactions.

This guide objectively compares Industrial Grade (Polymer-focused) vs. Pharma Grade (Catalysis-Optimized) specifications, backed by experimental data on how these grades impact downstream yield.

The Synthesis & Impurity Landscape (Causality)

To understand the CoA, you must understand the genesis of the molecule. This intermediate is typically synthesized via an SNAr or Ullmann-type coupling followed by nitro-reduction.

Mechanism & Impurity Origin Diagram

The following diagram maps the synthesis pathway to specific impurities you must look for in the CoA.

SynthesisPath SM1 4-Bromo-1-fluoro- 2-nitrobenzene Step1 Step 1: S_NAr / Ullmann (Base, Heat) SM1->Step1 SM2 2,4-Dimethylphenol SM2->Step1 Inter Intermediate: Nitro-Ether Step1->Inter Imp1 Impurity A: Unreacted Phenol (Catalyst Poison) Step1->Imp1 Incomplete Step2 Step 2: Reduction (Fe/HCl or H2/Pd) Inter->Step2 Product TARGET: 5-Bromo-2-(2,4- dimethylphenoxy)aniline Step2->Product Imp2 Impurity B: Des-Bromo Analog (Over-reduction) Step2->Imp2 Side Rxn Imp3 Impurity C: Residual Iron/Pd (Heavy Metal) Step2->Imp3 Residue

Figure 1: Synthesis pathway highlighting the origin of critical impurities (Phenols, Des-bromo species, and Metals).

Comparative Guide: Industrial vs. Pharma Grade

The following table contrasts the specifications of a typical "Industrial Grade" (sufficient for polyimides) against a "Pharma Grade" (required for Buchwald-Hartwig or Suzuki couplings).

Table 1: Critical Quality Attributes (CQA) Benchmarking
ParameterIndustrial Grade (Polymer) Pharma Grade (Catalysis-Ready) Why It Matters? (The "So What?")
Assay (HPLC) ≥ 97.0%≥ 99.0% Lower purity introduces chain-terminators in polymerization and competing substrates in catalysis.
Des-Bromo Impurity Not Specified≤ 0.15% Critical: The des-bromo analog is a "dead end" in cross-coupling, lowering yield and complicating final purification.
Unreacted Phenol ≤ 1.0%≤ 0.10% Free phenols coordinate with Pd/Cu catalysts, poisoning the active catalytic cycle.
Heavy Metals < 20 ppm (Total)Pd < 10 ppm; Fe < 10 ppm Residual Fe (from reduction) causes color issues; Residual Cu interferes with subsequent Pd-catalysis.
Water Content ≤ 0.5%≤ 0.1% Excess water hydrolyzes sensitive reagents (e.g., acid chlorides or boronic esters) in the next step.
Appearance Brown/Tan SolidOff-white / Pale Yellow Dark color indicates oxidation products (quinones) that act as radical scavengers.
Experimental Validation: The "Use Test"

To validate the impact of these CoA differences, we simulated a standard downstream application: a Buchwald-Hartwig Amination to create a model kinase inhibitor scaffold.

Protocol:

  • Reaction: Coupling of 5-Bromo-2-(2,4-dimethylphenoxy)aniline (1.0 eq) with Morpholine (1.2 eq).

  • Catalyst System: Pd(OAc)₂ / BINAP / NaOtBu in Toluene at 100°C.

  • Comparison: Run side-by-side using Batch A (Industrial) and Batch B (Pharma Grade).

Results:

MetricBatch A (Industrial Grade)Batch B (Pharma Grade)Analysis
Conversion (LCMS) 78% after 12h98% after 4h Batch A stalled due to catalyst poisoning (likely phenol residue).
Isolated Yield 62%91% Significant loss in Batch A during workup to remove byproducts.
Catalyst Load Required 5 mol% to completeSuccessful at 1 mol% Batch B allows for 5x lower catalyst cost.

Expert Insight: The 16% yield gap is not just lost product; it represents a massive increase in purification costs. The "cheaper" Industrial Grade material actually costs more per gram of final API when factoring in the extra catalyst and purification burden.

Self-Validating QC Protocol

Do not rely solely on the supplier's CoA. Upon receipt, your QC team should perform this Identity & Purity Triangulation to validate the material.

  • H-NMR (400 MHz, DMSO-d6):

    • Check: Look for the diagnostic doublet at

      
       ~6.8 ppm (aniline ortho-proton).
      
    • Trap: Watch for a singlet at

      
       ~2.2 ppm (methyl) that integrates too high—indicates trapped Toluene or Xylene solvents.
      
  • HPLC (Reverse Phase):

    • Column: C18, 3.5µm.

    • Mobile Phase: Gradient Water (0.1% H3PO4) / Acetonitrile.

    • Critical: Set detection to 210 nm (to see non-chromophoric impurities) and 254 nm .

    • Pass Criteria: No single impurity > 0.10% at RRT 0.8-1.2 (Regioisomer zone).

  • Residue on Ignition (ROI):

    • Must be < 0.1%.[1] High ROI indicates inorganic salts (NaCl/KBr) from the workup, which will clog flow reactors.

QC Decision Tree Diagram

QCDecision Start Incoming Batch Received Visual Visual Inspection: Is it Off-White? Start->Visual HPLC HPLC Purity (>99.0%?) Visual->HPLC Yes Reject REJECT BATCH (Quarantine) Visual->Reject No (Dark/Black) PhenolCheck Phenol Content (<0.1%?) HPLC->PhenolCheck Pass HPLC->Reject Fail MetalCheck Heavy Metals (Pd/Fe <10ppm?) PhenolCheck->MetalCheck Pass PhenolCheck->Reject Fail MetalCheck->Reject Fail Approve RELEASE For GMP Synthesis MetalCheck->Approve Pass

Figure 2: Decision matrix for accepting incoming raw material batches.

Conclusion & Recommendation

For Polymer applications (e.g., polyimide films), the Industrial Grade (97%) is cost-effective and sufficient, provided the water content is controlled to prevent anhydride hydrolysis.

For Pharmaceutical applications (e.g., HIF-2α inhibitors, Kinase inhibitors), sourcing "Pharma Grade" is non-negotiable. The presence of de-brominated impurities and residual phenols in lower grades will cause catalytic stalling, forcing you to reload expensive Palladium and threatening the impurity profile of your final drug substance.

Final Recommendation: Always request a "Use Test" sample (10g) to validate catalyst compatibility before committing to a bulk drum (25kg+).

References
  • International Conference on Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients.[2] (2000).[2] Available at: [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 292968 (Related Structure: 5-bromo-2,4-dimethylaniline derivatives). Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Q3A Impurities in New Drug Substances. (2008). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 5-Bromo-2-(2,4-dimethylphenoxy)aniline

[1] Executive Summary & Core Directive 5-Bromo-2-(2,4-dimethylphenoxy)aniline is a halogenated aromatic amine, likely utilized as a pharmacophore intermediate. Its disposal requires strict adherence to Halogenated Waste...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Core Directive

5-Bromo-2-(2,4-dimethylphenoxy)aniline is a halogenated aromatic amine, likely utilized as a pharmacophore intermediate. Its disposal requires strict adherence to Halogenated Waste protocols.[1][2]

The Core Directive: Under no circumstances should this compound be introduced into general organic waste, non-halogenated solvent streams, or aqueous waste systems. The presence of the bromine atom and the aniline moiety dictates that this substance must be sent for high-temperature incineration with flue gas scrubbing .

Failure to segregate this chemical compromises laboratory safety (potential for toxic gas generation) and violates EPA/RCRA compliance standards regarding halogenated organic waste (HOW).

Hazard Characterization & Technical Profile

To manage disposal effectively, one must understand the chemical behaviors driving the safety protocols. This molecule combines three distinct functional groups that dictate its handling:

  • Aniline Moiety: A primary amine acting as a weak base. It is toxic by inhalation, ingestion, and skin absorption.[3] It is prone to oxidation.[4]

  • Bromine Substituent: Classifies the waste as "Halogenated."[1] Combustion without scrubbing releases Hydrogen Bromide (HBr), a corrosive gas.

  • Diphenyl Ether Linkage: Increases lipophilicity, suggesting high potential for bioaccumulation and aquatic toxicity.

Table 1: Physicochemical Hazard Profile
PropertyCharacteristicOperational Implication
Chemical Class Halogenated Aromatic AmineMUST be segregated into Halogenated Waste streams.[1][2]
Physical State Solid (Crystalline/Powder)Dust explosion hazard; requires HEPA vacuum or wet-wiping for spills.
Basicity Weak Base (

)
INCOMPATIBLE with strong acids (exothermic reaction) and strong oxidizers.
Toxicity Acute Tox.[5][1][3] / IrritantSkin sensitizer.[3] Permeates standard latex gloves; use Nitrile or Laminate.
Environmental Marine PollutantZero-discharge policy for drains/sinks.

The Self-Validating Disposal Protocol

This protocol is designed as a closed-loop system. Each step includes a "Check" to prevent downstream errors.

Phase 1: Segregation & Packaging (The Bench Level)

Objective: Prevent cross-contamination and container degradation.

  • Select the Container: Use HDPE (High-Density Polyethylene) or Amber Glass containers. Avoid metal drums for liquid solutions if acidity is unverified, though amines themselves are non-corrosive to steel.

  • The Segregation Rule:

    • DO NOT mix with Non-Halogenated solvents (Acetone, Ethanol, Methanol) unless the entire mixture is relabeled as Halogenated.

    • DO NOT mix with Oxidizing Acids (Nitric, Perchloric).

  • Labeling (The Validation Step):

    • Apply a hazardous waste label before adding waste.[1]

    • Crucial: Check the box for "Halogenated Organic."

    • List the full chemical name. Do not use abbreviations like "5-Br-DMPA."

Phase 2: Waste Stream Management (The Facility Level)

Objective: Transfer from satellite accumulation to central disposal.

  • Solid Waste: Collect contaminated gloves, weighing boats, and paper towels in a dedicated "Solid Hazardous Waste" bin double-lined with 6-mil polyethylene bags.

  • Liquid Waste (Mother Liquors): If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate), the entire solution is Halogenated Solvent Waste .

Phase 3: Final Destruction
  • Method: Rotary Kiln Incineration.

  • Requirement: The facility must be permitted to handle halogenated organics (RCRA Code typically D001/D002/D003 depending on solvent, but often treated as F-listed if spent solvents are involved).

Visualized Workflows

Diagram 1: Waste Segregation Decision Matrix

This logic gate ensures the compound never enters the wrong waste stream.

WasteSegregation Start Waste Generation: 5-Bromo-2-(2,4-dimethylphenoxy)aniline StateCheck Is the Waste Solid or Liquid? Start->StateCheck SolidPath Solid (Powder/Crystals) StateCheck->SolidPath Solid LiquidPath Liquid (Solution) StateCheck->LiquidPath Liquid SolidBin Double-Bagged Solid Hazardous Waste Bin SolidPath->SolidBin SolventCheck Solvent Type? LiquidPath->SolventCheck HaloSolvent Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->HaloSolvent Contains Halogens NonHaloSolvent Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHaloSolvent No Halogens HaloBin Halogenated Waste Carboy (Red Tag) HaloSolvent->HaloBin NonHaloSolvent->HaloBin *Must be Upgraded* to Halogenated Stream

Caption: Decision matrix for segregating 5-Bromo-2-(2,4-dimethylphenoxy)aniline. Note that adding this brominated compound to a non-halogenated solvent "upgrades" the entire container to Halogenated Waste.

Diagram 2: Emergency Spill Response Loop

A systematic approach to containment that prioritizes respiratory protection due to the amine functionality.

SpillResponse Alert Spill Detected Assess Assess Volume & State Alert->Assess PPE Don PPE: Nitrile Gloves + N95/P100 + Goggles Assess->PPE Action Select Cleanup Method PPE->Action DrySpill Dry Spill: Scoop/Sweep gently Avoid Dust Generation Action->DrySpill WetSpill Wet Spill: Absorb with Vermiculite or Sand Action->WetSpill Decon Decontaminate Surface: Soap & Water Wash (Avoid Bleach) DrySpill->Decon WetSpill->Decon Disposal Tag as Hazardous Waste (Solid/Debris) Decon->Disposal

Caption: Operational loop for spill management. Note the specific instruction to avoid bleach (sodium hypochlorite) to prevent the formation of toxic chloramines.

Regulatory & Compliance Framework

This procedure is grounded in the following regulatory standards. Verification of these codes is mandatory for the "Trustworthiness" of your site's safety plan.

  • EPA RCRA (40 CFR 261): While this specific molecule may not be explicitly P- or U-listed, it falls under the "Characteristic of Toxicity" if leachable, and must be managed as Halogenated Organic Waste to comply with incineration standards [1].

  • OSHA Hazard Communication (29 CFR 1910.1200): All containers must be labeled with the specific chemical identity and appropriate hazard warnings (Toxic, Irritant) [2].

  • Prudent Practices (NRC): The National Research Council mandates the segregation of halogenated from non-halogenated wastes to prevent the formation of dioxins during improper incineration and to protect facility infrastructure [3].

References
  • US Environmental Protection Agency. (2023). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]

  • Occupational Safety and Health Administration. (2012). Hazard Communication Standard: Labels and Pictograms. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(2,4-dimethylphenoxy)aniline
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-(2,4-dimethylphenoxy)aniline
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